Product packaging for 6-Chloro-3-methylisoquinoline(Cat. No.:CAS No. 14123-76-3)

6-Chloro-3-methylisoquinoline

Cat. No.: B080495
CAS No.: 14123-76-3
M. Wt: 177.63 g/mol
InChI Key: VLPNHJHAQSABQP-UHFFFAOYSA-N
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Description

6-Chloro-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B080495 6-Chloro-3-methylisoquinoline CAS No. 14123-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPNHJHAQSABQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609106
Record name 6-Chloro-3-methylisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-76-3
Record name 6-Chloro-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-3-methylisoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The isoquinoline scaffold is a core component of numerous biologically active compounds, and the presence of chloro and methyl substituents can profoundly influence a molecule's physicochemical properties and biological activity.[1][2] This document provides a comprehensive overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and potential biological activities of this compound, serving as a foundational resource for researchers in the field.

Core Chemical Properties

This compound possesses a defined set of physical and chemical properties that are crucial for its handling, characterization, and application in further research. While experimentally determined data for some properties are sparse, reliable predictions can be made based on its structure and data from similar compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource
CAS Number 14123-76-3[3]
Molecular Formula C₁₀H₈ClN[4][5]
Molecular Weight 177.63 g/mol [4][6]
Appearance (Predicted) White to off-white solid
Solubility Very slightly soluble in water (0.21 g/L at 25 °C, calculated)[4]
Density 1.225 ± 0.06 g/cm³ (at 20 °C, calculated)[4]
LogP 3.19662 (Calculated)[6]
Topological Polar Surface Area (TPSA) 12.89 Ų[6]
Structural Information

This compound features a bicyclic aromatic ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. The presence of the nitrogen atom in the isoquinoline ring system imparts basic properties and provides a site for potential coordination or hydrogen bonding. The chloro substituent, an electron-withdrawing group, and the methyl group, an electron-donating group, are expected to influence the electron density distribution within the aromatic system, thereby affecting its reactivity and interaction with biological targets.[7]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted precursors.[8][9][10]

Proposed Synthetic Pathway

A plausible synthetic route involves the cyclization of an N-acyl-β-phenethylamine derivative. The workflow below illustrates a potential pathway starting from 4-chlorophenethylamine.

G A 4-Chlorophenethylamine B N-(4-Chlorophenethyl)acetamide A->B Acetylation C 6-Chloro-3,4-dihydro-3-methylisoquinoline B->C Cyclization D This compound C->D Aromatization reagent1 Acetic Anhydride reagent2 POCl₃, P₂O₅ (Bischler-Napieralski) reagent3 Pd/C, Heat (Dehydrogenation)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 4-Chlorophenethylamine

  • In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • To the crude N-(4-chlorophenethyl)acetamide (1.0 eq), add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like acetonitrile.[9]

  • Perform the addition at a controlled temperature, typically between 0-10 °C.[9]

  • After the addition, heat the mixture to reflux to drive the cyclization to completion, monitoring by TLC.[9]

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Basify the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to obtain the crude dihydroisoquinoline intermediate.

Step 3: Aromatization (Dehydrogenation)

  • Dissolve the crude 6-chloro-3,4-dihydro-3-methylisoquinoline intermediate in a high-boiling inert solvent (e.g., toluene or xylene).

  • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off the catalyst through a pad of celite, and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Predicted data based on structurally similar compounds are presented below.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectra Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[13][14]

  • ¹H NMR Parameters: Acquire spectra at room temperature with a spectral width of ~16 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11]

  • ¹³C NMR Parameters: Acquire spectra with proton decoupling over a spectral width of ~250 ppm.[11]

Predicted ¹H and ¹³C NMR Data

Note: Predicted values are based on comparative analysis with 1-Chloro-3-methylisoquinoline and other related structures. Actual experimental values may vary.[11]

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityAssignment
H-1~8.0-8.2sAr-H
H-4~7.3-7.5sAr-H
H-5~8.0-8.2dAr-H
H-7~7.5-7.7ddAr-H
H-8~7.8-8.0dAr-H
CH₃~2.5sMethyl
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
C-1~152Ar-C
C-3~150Ar-C
C-4~119Ar-CH
C-4a~127Ar-C
C-5~130Ar-CH
C-6~135Ar-C-Cl
C-7~127Ar-CH
C-8~126Ar-CH
C-8a~136Ar-C
CH₃~20Methyl
Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the ion source of the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.[11][12]

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[11]

  • Data Analysis: Look for the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[11]

Predicted Mass Spectrometry Data

Ionm/z (Predicted)Notes
[M]⁺177 / 179Molecular ion peak showing the 3:1 isotopic pattern for chlorine.[11]
[M-H]⁺176 / 178Loss of a hydrogen radical.
[M-CH₃]⁺162 / 164Loss of a methyl radical.
[M-Cl]⁺142Loss of a chlorine radical.
Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[12]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[12]

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16]

Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹, Predicted)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2980-2850Medium-Weak
C=N Stretch~1625Medium
Aromatic C=C Stretch~1580, 1470Medium-Strong
C-Cl Stretch~800-700Strong

Potential Biological Activity and Experimental Investigation

The isoquinoline core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer effects.[1] The introduction of a chlorine atom can significantly enhance the biological profile of a molecule.[7] While no specific biological data for this compound is publicly available, its structural similarity to other bioactive quinolines and isoquinolines suggests it may possess therapeutic potential.[1]

Hypothesized Mechanism of Action

Many quinoline-based compounds exert their anticancer effects by intercalating with DNA or inhibiting key enzymes like topoisomerases or protein kinases involved in cell proliferation and survival pathways (e.g., MAPK/ERK or PI3K/Akt pathways).

G cluster_0 cluster_1 cluster_2 A This compound B Protein Kinase (e.g., MEK, Akt) A->B Inhibition C Downstream Effectors (e.g., ERK, mTOR) B->C Phosphorylation D Transcription Factors C->D Activation E Proliferation Survival D->E Suppression F Apoptosis D->F Induction

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

To investigate the potential cytotoxic effects of this compound on cancer cells, a standard MTT assay can be performed.[1]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[1]

  • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties that can be synthesized through established organic chemistry reactions. Its structural features, particularly the presence of the isoquinoline core and chlorine substituent, make it a compound of interest for further investigation, especially in the context of drug discovery. The protocols and predicted data within this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this molecule.

References

An In-depth Technical Guide to 6-Chloro-3-methylisoquinoline (CAS: 14123-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methylisoquinoline (CAS number 14123-76-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from chemical databases and extrapolates from structurally related isoquinoline derivatives. The document covers physicochemical properties, potential synthetic routes, and the prospective biological significance of this molecule, supported by data tables and schematic diagrams to aid researchers in their investigations.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. The isoquinoline framework is associated with a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its biological and physicochemical properties.

This compound features a chlorine atom at the 6-position and a methyl group at the 3-position. The presence of a halogen, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl group can also impact steric and electronic properties. This guide aims to consolidate the available information on this compound and provide a predictive framework for its chemical and biological characteristics.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14123-76-3[1][2][3]
Molecular Formula C₁₀H₈ClN[1][3]
Molecular Weight 177.63 g/mol [1][3]
Calculated Solubility 0.21 g/L (at 25 °C)[1]
Calculated Density 1.225 ± 0.06 g/cm³[1]
SMILES CC1=NC=C2C=C(Cl)C=CC2=C1

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, the synthesis of substituted isoquinolines is well-established, with the Pomeranz–Fritsch reaction being a classical and versatile method. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Proposed Synthetic Pathway via Pomeranz-Fritsch Reaction

A plausible synthetic route to this compound would involve the reaction of a substituted benzaldehyde with an aminoacetal followed by cyclization.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Aromatization 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Schiff_Base Intermediate Schiff Base 4-Chlorobenzaldehyde->Schiff_Base + Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Acid Catalyst (e.g., H₂SO₄) Target_Molecule 6-Chloro-isoquinoline Cyclized_Intermediate->Target_Molecule Aromatization

Caption: Proposed Pomeranz-Fritsch reaction pathway for a 6-chloroisoquinoline.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of a 3-methylisoquinoline derivative, which could be adapted for this compound.

Materials:

  • Substituted (e.g., 4-chloro-substituted) benzylamine

  • Glyoxal diethyl acetal

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of the Schiff Base: The substituted benzylamine is condensed with glyoxal diethyl acetal in a suitable solvent. This reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: The crude Schiff base is slowly added to a stirred, cooled solution of concentrated sulfuric acid. The reaction mixture is then heated to promote cyclization.

  • Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data (Comparative Analysis)

As experimental spectra for this compound are not available, this section provides a comparative analysis of expected spectral features based on data from similar compounds, such as 6-chloroquinoline.[4][5]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.5 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 20-25 ppm.
IR (Infrared) C=N stretching vibration around 1620-1580 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Cl stretching vibration around 800-700 cm⁻¹.
Mass Spec. (MS) A molecular ion peak (M⁺) at m/z 177, with an M+2 peak at m/z 179 in an approximate 3:1 ratio, characteristic of a chlorine atom.

Biological Activity and Drug Development Potential

While no specific biological studies on this compound have been identified, the broader class of isoquinoline derivatives has demonstrated a wide array of pharmacological activities.

Potential Therapeutic Areas
  • Anticancer: Many substituted quinolines and isoquinolines have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerases or kinases, or the induction of apoptosis.

  • Antimicrobial: The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents. Chloro-substituted quinolines, in particular, have a well-documented history as antimalarial drugs.

  • Anti-inflammatory: Certain isoquinoline alkaloids and their synthetic analogs have been shown to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.

The combination of the isoquinoline core, a chlorine substituent, and a methyl group in this compound suggests that it could be a valuable lead compound for further investigation in these therapeutic areas.

Hypothetical Signaling Pathway Involvement

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways implicated in disease. For instance, as a hypothetical example, it could act as an inhibitor of a protein kinase cascade involved in cell proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a substituted isoquinoline with potential for further investigation in drug discovery and development. While there is a notable lack of specific experimental data for this compound, this guide provides a foundational understanding based on its chemical structure and the known properties of related molecules. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological activity and mechanism of action. The information presented here serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel isoquinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-3-methylisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Bischler-Napieralski reaction, followed by an aromatization step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

Isoquinoline and its derivatives are fundamental structural motifs present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the isoquinoline core makes this compound a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide details a reliable three-step synthetic route commencing from the readily available 2-(4-chlorophenyl)ethanamine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence:

  • Acetylation: The starting material, 2-(4-chlorophenyl)ethanamine, is acetylated to form the key intermediate, N-[2-(4-chlorophenyl)ethyl]acetamide.

  • Cyclization (Bischler-Napieralski Reaction): The acetamide intermediate undergoes an intramolecular cyclization reaction using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to yield 6-chloro-3-methyl-3,4-dihydroisoquinoline.

  • Aromatization (Dehydrogenation): The resulting dihydroisoquinoline is then aromatized to the final product, this compound, commonly achieved through catalytic dehydrogenation.

Synthetic_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 2-(4-chlorophenyl)ethanamine B N-[2-(4-chlorophenyl)ethyl]acetamide A->B Acetic Anhydride / Base C 6-chloro-3-methyl-3,4-dihydroisoquinoline B->C POCl3 D This compound C->D Pd/C, Heat

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-[2-(4-chlorophenyl)ethyl]acetamide

This procedure details the acetylation of 2-(4-chlorophenyl)ethanamine to yield the crucial amide intermediate.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-(4-chlorophenyl)ethanamineC₈H₁₀ClN155.621.0
Acetic AnhydrideC₄H₆O₃102.091.1
PyridineC₅H₅N79.101.2
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
1 M Hydrochloric AcidHCl36.46For workup
Saturated Sodium BicarbonateNaHCO₃84.01For workup
BrineNaCl (aq)-For workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(4-chlorophenyl)ethanamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-[2-(4-chlorophenyl)ethyl]acetamide by recrystallization or column chromatography.

Step 2: Synthesis of 6-chloro-3-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This protocol describes the intramolecular cyclization of the amide intermediate to form the dihydroisoquinoline ring system.[1][2][3][4][5]

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
N-[2-(4-chlorophenyl)ethyl]acetamideC₁₀H₁₂ClNO197.661.0
Phosphorus OxychloridePOCl₃153.332.0 - 5.0
Toluene or Acetonitrile--Solvent
IceH₂O18.02For quenching
Sodium Hydroxide SolutionNaOH40.00For neutralization
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent

Procedure:

  • In a flame-dried round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve N-[2-(4-chlorophenyl)ethyl]acetamide (1.0 eq.) in anhydrous toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (2.0 - 5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a cold concentrated sodium hydroxide solution to a pH of >10, keeping the temperature below 20°C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-3-methyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of this compound (Aromatization)

This final step involves the dehydrogenation of the dihydroisoquinoline intermediate to the target aromatic compound.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-chloro-3-methyl-3,4-dihydroisoquinolineC₁₀H₁₀ClN179.641.0 eq.
Palladium on Carbon (10% Pd/C)Pd/C-5-10 mol%
Toluene or Xylene--Solvent

Procedure:

  • In a round-bottom flask, dissolve the crude 6-chloro-3-methyl-3,4-dihydroisoquinoline (1.0 eq.) in toluene or xylene.

  • Add 10% palladium on carbon (5-10 mol %).

  • Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization to afford the pure product.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield
12-(4-chlorophenyl)ethanamineN-[2-(4-chlorophenyl)ethyl]acetamideAcetic Anhydride, Pyridine85-95%
2N-[2-(4-chlorophenyl)ethyl]acetamide6-chloro-3-methyl-3,4-dihydroisoquinolinePOCl₃70-85%
36-chloro-3-methyl-3,4-dihydroisoquinolineThis compound10% Pd/C80-90%

Table 1: Summary of synthetic steps and typical yields.

Visualization of Experimental Workflow

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Bischler-Napieralski Cyclization cluster_aromatization Step 3: Aromatization A1 Dissolve Amine & Pyridine in DCM A2 Cool to 0°C A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Stir at RT (4-6h) A3->A4 A5 Aqueous Workup (HCl, NaHCO3, Brine) A4->A5 A6 Dry & Concentrate A5->A6 A7 Purify (Recrystallization/Chromatography) A6->A7 B1 Dissolve Amide in Anhydrous Solvent B2 Add POCl3 B1->B2 B3 Reflux (2-4h) B2->B3 B4 Quench on Ice B3->B4 B5 Basify with NaOH B4->B5 B6 Extract with DCM B5->B6 B7 Dry & Concentrate B6->B7 C1 Dissolve Dihydroisoquinoline in Solvent C2 Add 10% Pd/C C1->C2 C3 Reflux (12-24h) C2->C3 C4 Filter through Celite C3->C4 C5 Concentrate Filtrate C4->C5 C6 Purify (Chromatography/Recrystallization) C5->C6

References

An In-depth Technical Guide to 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 6-Chloro-3-methylisoquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the molecule's core physicochemical properties, spectroscopic signature, a representative synthetic pathway, and its biological context. The information is structured to support research and development activities, with quantitative data presented in clear tabular formats and experimental workflows visualized.

Core Molecular Data

This compound is a substituted isoquinoline, a structural motif present in numerous biologically active compounds.[1][2] Its chemical identity is established by its molecular structure, formula, and weight.

Molecular Structure

The structure consists of an isoquinoline bicyclic system with a chlorine atom substituted at the 6-position and a methyl group at the 3-position.

Physicochemical and Spectroscopic Properties

The key identifying properties of this compound are summarized below. This data is essential for its characterization, purification, and use in further synthetic applications.

PropertyValueSource
CAS Number 14123-76-3[3][4]
Molecular Formula C₁₀H₈ClN[3][5][6]
Molecular Weight 177.63 g/mol [3][5][6]
Solubility Very slightly soluble (0.21 g/L at 25 °C) (calculated)[3]
Density 1.225 ± 0.06 g/cm³ (20 °C, 760 Torr) (calculated)[3]
XLogP3 3.3[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[7]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthesized this compound. While specific experimental spectra for this exact compound are not publicly available, data for the closely related isomer, 1-Chloro-3-methylisoquinoline, provides a reliable reference for expected values.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 2.1: Expected ¹H NMR Spectral Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

Chemical Shift (δ, ppm) Multiplicity Assignment
8.11 d Aromatic-H
7.65 t Aromatic-H
7.53 t Aromatic-H

| 7.45 | s | Aromatic-H |

Table 2.2: Expected ¹³C NMR Spectral Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

Chemical Shift (δ, ppm) Assignment
152.2 C-1
150.1 C-3
118.9 C-4
127.3 C-4a
130.2 C-5
127.0 C-6
126.8 C-7
126.5 C-8

| 136.4 | C-8a |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Table 2.3: Expected Mass Spectrometry Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

m/z Ion Type
177/179 Molecular Ion [M]⁺
176/178 [M-H]⁺
142 [M-Cl]⁺

| 162/164 | [M-CH₃]⁺ |

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives can be achieved through various established methods. The Pomeranz–Fritsch reaction is a classic and effective approach for constructing the isoquinoline core, involving the acid-catalyzed cyclization of a benzalaminoacetal.[9]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation (Conceptual) A 4-Chloro-benzaldehyde C Benzalaminoacetal (Schiff Base) A->C Toluene p-TSA (cat.) Reflux B Aminoacetaldehyde diethyl acetal B->C D 6-Chloro-isoquinoline (Intermediate) C->D H₂SO₄ (conc.) Heat (80°C) E This compound (Final Product) D->E Reagents for C3-methylation

Caption: Pomeranz-Fritsch based synthesis workflow for this compound.

General Experimental Protocol: NMR Spectroscopy[8][10][11]
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra at room temperature with a spectral width of ~16 ppm. Use 16 or more scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra with proton decoupling over a spectral width of ~250 ppm.

  • Data Processing: Process the data with an exponential line broadening of 0.3 Hz and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).

General Experimental Protocol: Mass Spectrometry[8][12]
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol) into the ion source.

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: Scan an appropriate mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the spectrum for the molecular ion peak, paying close attention to the Cl isotope pattern (³⁵Cl and ³⁷Cl), and identify characteristic fragmentation patterns.

Biological Context and Potential Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[2] Derivatives of isoquinoline and the related quinoline have been extensively investigated for various therapeutic applications.

  • Anticancer Activity: Numerous quinoline and isoquinoline derivatives have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][10] Their mechanisms often involve targeting key cellular processes essential for cancer cell growth and survival.

  • Antimicrobial and Antiviral Activity: The isoquinoline ring system is present in compounds with antibacterial, antifungal, and antiviral properties.[2]

  • Neuroprotective and Anti-inflammatory Effects: Certain isoquinoline alkaloids have shown potential in treating neurodegenerative diseases and inflammation.[2][11]

While specific biological data for this compound is not extensively documented in public literature, its structure suggests it is a valuable intermediate for synthesizing more complex molecules for screening in drug discovery programs. The chlorine atom at the 6-position serves as a versatile handle for synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the creation of diverse chemical libraries.

The logical workflow for investigating the biological potential of a novel compound like this compound would begin with foundational in vitro screening.

G A Compound Synthesis & Purification B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Test against cancer cell lines C Target Identification (e.g., Kinase Panel) B->C Active compounds D Lead Optimization C->D Identified Target

Caption: A logical workflow for the initial biological evaluation of a novel compound.

References

Spectroscopic Profile of 6-Chloro-3-methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Chloro-3-methylisoquinoline, a molecule of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.14s-1HH-1
7.85d8.71HH-8
7.69d1.81HH-5
7.45dd8.7, 2.01HH-7
7.38s-1HH-4
2.69s-3H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
152.99C-1
151.72C-3
137.26C-4a
129.15C-6
127.41C-8a
125.04C-5
124.80C-8
117.53C-4
24.25-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 3: Mass Spectrometry Data
m/zIon
178.14[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Experimental IR data for this compound was not available in the searched resources. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2975-2850MediumC-H stretch-CH₃
1620-1580Medium-StrongC=C stretchAromatic ring
1550-1450Medium-StrongC=N stretchIsoquinoline ring
1470-1430MediumC-H bend-CH₃
850-750StrongC-Cl stretchAryl chloride
900-675StrongC-H bendAromatic (out-of-plane)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Acquisition: ¹H NMR spectra are recorded at room temperature. A standard single-pulse experiment is used with a spectral width of approximately 16 ppm. Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

  • Processing: The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz. The spectrum is then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Acquisition: ¹³C NMR spectra are acquired with proton decoupling. A spectral width of approximately 240 ppm is used. A sufficient number of scans (typically >1024) are accumulated to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds between pulses.

  • Processing: The FID is processed with an exponential line broadening of 1.0 Hz. The spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A quadrupole time-of-flight (Q-TOF) or a similar high-resolution mass spectrometer equipped with an ESI source.

  • Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. For this compound, this would be the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is described as a yellow oil, the thin film method is appropriate. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the instrument's sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16 to 32 scans is generally sufficient.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProc Data Processing & Analysis NMR->DataProc IR->DataProc MS->DataProc Structure Structure Elucidation & Confirmation DataProc->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Physical properties of 6-Chloro-3-methylisoquinoline (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of 6-Chloro-3-methylisoquinoline (CAS No. 14123-76-3), a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its melting point, boiling point, and solubility. Furthermore, it outlines standardized experimental protocols for the determination of these properties, intended to assist researchers in laboratory settings. Visual workflows for these experimental procedures are provided using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural alkaloids and synthetic molecules with a wide range of biological activities. The presence of a chloro- group at the 6-position and a methyl group at the 3-position significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and crystal packing, which in turn affect its behavior in biological and chemical systems. Accurate characterization of its physical properties is a fundamental prerequisite for its application in drug design, process chemistry, and materials science.

Physical Properties Data

The quantitative physical properties for this compound are summarized below. It is important to note that experimentally determined data for this specific compound is sparse in publicly accessible literature; therefore, calculated values are included where applicable and are clearly noted.

PropertyValueConditionsSource / Method
Molecular Formula C₁₀H₈ClN--
Molecular Weight 177.63 g/mol --
Melting Point Data not available--
Boiling Point Data not available--
Aqueous Solubility 0.21 g/L25 °CCalculated[1]

Note: The solubility is a calculated value and should be confirmed experimentally.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a crucial indication of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[2]

  • Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the heating block or oil and the thermometer bulb.[2]

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point when only a small amount of liquid is available, the micro-reflux method is suitable. Since this compound is a solid at room temperature, this protocol would apply if the compound were melted or dissolved in a high-boiling solvent for other experimental purposes.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.[4]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.[4][5]

  • Heating: Immerse the assembly in a Thiele tube. Heat the side arm of the Thiele tube gently.[5]

  • Observation and Recording:

    • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the sample's vapor escape.[5]

    • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

    • Stop heating. The bubbling will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Graduated pipettes

  • Spatula or analytical balance

Solvents:

  • Water (polar, protic)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • 5% Sodium bicarbonate (NaHCO₃)

  • Organic solvents (e.g., ethanol, diethyl ether, acetone)

Procedure:

  • Initial Test: Place approximately 20-30 mg of this compound into a small test tube.

  • Solvent Addition: Add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking or vortexing the tube after each addition.[6]

  • Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible suspended particles.[7][8]

  • Systematic Testing:

    • Water: Test solubility in water first. If soluble, the compound is likely polar with a low carbon count.[8]

    • 5% HCl: If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as the nitrogen in the isoquinoline ring.[7][9]

    • 5% NaOH: If insoluble in water, test in 5% NaOH. Solubility suggests an acidic functional group.[7][9]

    • 5% NaHCO₃: This is a weaker base than NaOH. If a compound dissolves in NaOH but not NaHCO₃, it is likely a weak acid (e.g., a phenol). Stronger acids (e.g., carboxylic acids) will dissolve in both.[7][9]

    • Organic Solvents: Test solubility in common organic solvents to understand its behavior in non-aqueous systems. The principle of "like dissolves like" applies.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load setup Place Capillary in Melting Point Apparatus load->setup heat_fast Heat Rapidly to ~15°C Below Expected MP setup->heat_fast heat_slow Reduce Heating Rate to 1-2 °C / min heat_fast->heat_slow observe Observe Sample Carefully heat_slow->observe record_t1 Record T1: First Liquid Drop Appears observe->record_t1 Melting begins record_t2 Record T2: All Sample is Liquid record_t1->record_t2 report Report Melting Point Range (T1 - T2) record_t2->report stop End report->stop

Caption: Workflow for Melting Point Determination.

Boiling_Point_Determination start Start prep Place Liquid Sample in Small Test Tube start->prep capillary Insert Inverted Capillary (Open End Down) prep->capillary setup Attach Tube to Thermometer and Place in Heating Bath capillary->setup heat Heat Gently setup->heat observe_bubbles Observe Bubbles from Capillary heat->observe_bubbles stop_heat Stop Heating observe_bubbles->stop_heat Rapid, continuous stream observe_entry Watch for Liquid to Enter Capillary stop_heat->observe_entry record_bp Record Temperature as Boiling Point observe_entry->record_bp Liquid enters stop End record_bp->stop

Caption: Workflow for Micro-Boiling Point Determination.

Solubility_Testing_Workflow start Add ~25mg of Compound to Test Tube add_water Add Water (up to 1mL) and Agitate start->add_water is_water_soluble Soluble in Water? add_water->is_water_soluble class_polar Result: Polar Compound (e.g., Amine Salt, Low MW) is_water_soluble->class_polar Yes add_hcl Add 5% HCl and Agitate is_water_soluble->add_hcl No stop End class_polar->stop is_hcl_soluble Soluble in HCl? add_hcl->is_hcl_soluble class_base Result: Organic Base (e.g., Amine) is_hcl_soluble->class_base Yes add_naoh Add 5% NaOH and Agitate is_hcl_soluble->add_naoh No class_base->stop is_naoh_soluble Soluble in NaOH? add_naoh->is_naoh_soluble class_acid Result: Acidic Compound is_naoh_soluble->class_acid Yes class_neutral Result: Neutral or Very Weakly Acidic/Basic is_naoh_soluble->class_neutral No class_acid->stop class_neutral->stop

Caption: Logical Flow for Systematic Solubility Testing.

References

The Isoquinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug development. First isolated from coal tar in 1885, this privileged structure is at the heart of a vast array of naturally occurring alkaloids and synthetic molecules with profound pharmacological activities. This in-depth technical guide explores the history of substituted isoquinolines, details key synthetic methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways through which these compounds exert their effects.

A Rich History Rooted in Nature

The story of isoquinolines is inextricably linked to the study of natural products. Morphine, the first isoquinoline alkaloid to be isolated from the opium poppy (Papaver somniferum) in the early 19th century, laid the foundation for over 200 years of research into this diverse class of compounds. Today, over 2,500 isoquinoline alkaloids have been identified, primarily from plant sources. These natural products exhibit a remarkable range of biological activities, from the potent analgesic effects of morphine and codeine to the antimicrobial properties of berberine and the vasodilator action of papaverine. The therapeutic potential of these naturally occurring molecules has spurred extensive efforts to synthesize and modify the isoquinoline core to develop novel drug candidates.

Key Synthetic Routes to the Isoquinoline Core

The construction of the isoquinoline ring system has been a subject of intense study in organic chemistry. Several named reactions have become indispensable tools for the synthesis of substituted isoquinolines, each offering unique advantages in terms of substrate scope and regioselectivity.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] The reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of the amide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction is particularly effective for arenes bearing electron-donating groups.[1][4]

The following protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) (2.0 mL per 0.29 mmol of substrate)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure: [5]

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (0.29 mmol).

  • Add anhydrous DCM (2 mL) and POCl₃ (2 mL).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the solution to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0 °C.

  • Slowly add NaBH₄ until the pH of the solution reaches 7.

  • Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the desired 3,4-dihydroisoquinoline.

Logical Relationship: The Bischler-Napieralski Reaction

Bischler_Napieralski cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amide β-Arylethylamide Nitrilium Nitrilium Ion Amide->Nitrilium Dehydration Reagent Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Nitrilium->Product Intramolecular Cyclization

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[6][7] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.[8][9] This reaction is particularly useful for the synthesis of tetrahydroisoquinolines and is a key step in the biosynthesis of many isoquinoline alkaloids.[7]

The following is a general procedure for the Pictet-Spengler synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine and an aldehyde.

Materials: [10]

  • Tryptamine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [11][12]

  • In a round-bottom flask, dissolve tryptamine in a mixture of glacial acetic acid and dry dichloromethane.

  • To this solution, add the aldehyde.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Logical Relationship: The Pictet-Spengler Reaction

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff Carbonyl Aldehyde or Ketone Carbonyl->Schiff Condensation Catalyst Acid Catalyst Iminium Iminium Ion Catalyst->Iminium Schiff->Iminium Protonation Product Tetrahydroisoquinoline Iminium->Product Intramolecular Cyclization

Caption: General workflow of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Also dating back to 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[13] These intermediates are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][14] While yields can be variable, this method offers access to isoquinolines with substitution patterns that are difficult to achieve with other methods.[13][15]

This protocol outlines the general steps for the synthesis of an isoquinoline derivative via the Pomeranz-Fritsch reaction.

Materials:

  • Benzaldehyde derivative

  • 2,2-Diethoxyethylamine

  • Concentrated Sulfuric Acid

Procedure: [16]

  • Condense the benzaldehyde derivative with 2,2-diethoxyethylamine to form the benzalaminoacetal (Schiff base). This is typically done by heating the two components together, often in the absence of a solvent.

  • Carefully add the crude benzalaminoacetal to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH or NH₄OH).

  • Extract the product with an organic solvent (e.g., ether or dichloromethane).

  • Dry the combined organic extracts, concentrate, and purify the isoquinoline product by distillation or chromatography.

Logical Relationship: The Pomeranz-Fritsch Reaction

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Derivative Schiff Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff Condensation Amine 2,2-Dialkoxy- ethylamine Amine->Schiff Product Isoquinoline Schiff->Product Acid-catalyzed Cyclization

Caption: General workflow of the Pomeranz-Fritsch reaction.

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted isoquinolines is vast, with derivatives showing promise as anticancer, antimicrobial, and neuroprotective agents, among other activities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The following tables summarize key quantitative data for various isoquinoline derivatives.

Anticancer Activity of Berberine Derivatives

Berberine, a protoberberine isoquinoline alkaloid, exhibits significant anticancer activity. Numerous studies have focused on synthesizing derivatives to enhance its potency and bioavailability.

CompoundCancer Cell LineIC₅₀ (µM)Reference
BerberineMCF-7 (breast)121.91 ± 11.26[10]
BerberineSMMC-7721 (liver)68.06 ± 7.76[10]
BerberineSW-1990 (pancreatic)27.64 ± 3.04[10]
Compound 16¹SW-1990 (pancreatic)8.54 ± 1.97[17][18]
Compound 16¹SMMC-7721 (liver)11.87 ± 1.83[17][18]
Compound 36²MCF-7 (breast)12.57 ± 1.96[17][18]
Derivative 3³HL-60 (leukemia)0.7[11]
Derivative 3³HeLa (cervical)36.0 (48h)[11]
Derivative 4⁴HL-60 (leukemia)15.7[11]

¹Compound 16 is a phenyl-substituted berberine triazolyl derivative. ²Compound 36 is another phenyl-substituted berberine triazolyl derivative. ³Derivative 3 is 9-(3-bromopropoxy)-10-methoxy-5,6-dihydro-[11][19]dioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide. ⁴Derivative 4 is a 9-O-substituted berberine derivative.

Antimicrobial Activity of Substituted Isoquinolines

The isoquinoline scaffold is also a promising template for the development of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
HSN584Methicillin-resistant S. aureus (MRSA)4-8[20]
HSN739Methicillin-resistant S. aureus (MRSA)4-8[20]
HSN490Fluoroquinolone-resistant S. aureus>16[20]
HSN584Fluoroquinolone-resistant S. aureus4-8[20]
HSN739Fluoroquinolone-resistant S. aureus4-8[20]
Compound 9aP. aeruginosa MTCC 24533.9[21]
Compound 10Candida albicans16[22]
Compound 10Aspergillus flavus16[22]

Signaling Pathways of Key Isoquinoline Alkaloids

Understanding the molecular mechanisms by which isoquinoline alkaloids exert their effects is crucial for drug development. The following diagrams illustrate the signaling pathways of three prominent isoquinoline-based drugs.

Papaverine: A Phosphodiesterase (PDE) Inhibitor

Papaverine, a benzylisoquinoline alkaloid, functions as a non-selective inhibitor of phosphodiesterases, with a preference for PDE10A.[23] By inhibiting PDE10A, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[19][23] This accumulation of cyclic nucleotides activates downstream signaling cascades, primarily through protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation and other physiological effects.[23]

Signaling Pathway: Papaverine as a PDE10A Inhibitor

Papaverine_Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits cAMP cAMP PDE10A->cAMP degrades cGMP cGMP PDE10A->cGMP degrades PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

Caption: Papaverine inhibits PDE10A, increasing cAMP and cGMP levels.

Berberine: A Multi-Targeting Anticancer Agent

Berberine's anticancer effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[19][23][24][25] It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer, and to induce apoptosis through the BCL-2/BAX signaling pathway.[1][25][26]

Signaling Pathway: Anticancer Mechanisms of Berberine

Berberine_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits MAPK MAPK Berberine->MAPK inhibits Bcl2 Bcl-2 Berberine->Bcl2 downregulates Bax Bax Berberine->Bax upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Berberine's multi-target effects on key cancer signaling pathways.

Morphine: Modulator of Dopamine Signaling

The rewarding and analgesic effects of morphine are primarily mediated through its action on μ-opioid receptors (MORs) in the central nervous system. In the ventral tegmental area (VTA), morphine inhibits GABAergic interneurons, which leads to the disinhibition of dopaminergic neurons.[13][27] This results in an increased release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.[13][27][28]

Signaling Pathway: Morphine-Induced Dopamine Release

Morphine_Pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR activates GABA GABAergic Interneuron (VTA) MOR->GABA inhibits Dopamine_Neuron Dopaminergic Neuron (VTA) GABA->Dopamine_Neuron inhibits Dopamine_Release Dopamine Release (Nucleus Accumbens) Dopamine_Neuron->Dopamine_Release promotes

Caption: Morphine's disinhibition of dopamine neurons in the VTA.

Conclusion

The journey of substituted isoquinolines, from their discovery in natural sources to their sophisticated synthesis and application in modern medicine, highlights their enduring importance in the pharmaceutical sciences. The versatility of the isoquinoline core, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to provide a fertile ground for the discovery of new and improved therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

Unveiling the Therapeutic Potential of 6-Chloro-3-methylisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Chloro-3-methylisoquinoline is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the known biological activities of structurally related chloro-isoquinoline and chloro-quinoline derivatives to infer the potential therapeutic applications and guide future research on this compound.

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities. The introduction of a chloro-substituent can significantly modulate the biological profile of these molecules, often enhancing their potency and influencing their mechanism of action. This technical guide consolidates the existing knowledge on the biological activities of chloro-isoquinoline and chloro-quinoline derivatives, presenting a predictive landscape for the therapeutic potential of this compound.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit a range of biological effects, including anticancer, antimicrobial, enzyme inhibitory, and neuroprotective activities.

Anticancer Activity

Numerous chloro-quinoline and -isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Representative Chloro-Quinoline/Isoquinoline Derivatives

Compound ClassCancer Cell Line(s)IC50 / ActivityReference(s)
Chloroquinoline-Chalcone HybridsMCF-7 (Breast), A-549 (Lung), A375 (Melanoma)Moderate to good activity, some more potent than doxorubicin[1]
2,4-dibenzylaminoquinazolineBreast, Colon, BladderInduces apoptosis[2]
4-Quinolone DerivativesMCF-7 (Breast), HeLa (Cervical)54.4% and 41.8% apoptosis induction, respectively[3]
Pyrimidodiazepines based on 2-chloro-4-anilinoquinazolineK-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF-7 (Breast)GI50: 0.622–1.81 μM[4]
Chloroquinoline-benzenesulfonamide hybridsA549 (Lung), HeLa (Cervical), Lovo (Colon), MDA-MB231 (Breast)Active, some more so than DCF reference[5]
Enzyme Inhibition

A primary mechanism through which quinoline and isoquinoline derivatives exert their anticancer effects is via the inhibition of critical enzymes such as kinases and topoisomerases.[6]

Kinase Inhibition: Many isoquinoline derivatives are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[7]

Topoisomerase Inhibition: These compounds can also function as topoisomerase inhibitors, enzymes essential for DNA replication and transcription. By stabilizing the topoisomerase-DNA complex, they induce DNA strand breaks, leading to apoptosis.[6]

Table 2: Enzyme Inhibitory Activity of Representative Quinoline/Isoquinoline Derivatives

Compound ClassTarget EnzymeIC50 ValueReference(s)
Pyrazolo[3,4-g]isoquinolinesHaspin KinaseLow nanomolar range[8]
1H-Pyrrolo[3,2-g]isoquinolinesHaspin KinaseLow nanomolar range[9]
Isoquinoline-tethered quinazolinesHER27- to 12-fold enhancement over lapatinib[10]
Quinolino[3,4-b]quinoxalineTopoisomerase IIα5.14 µM[3]
TAS-103 (Quinoline derivative)Topoisomerase I & II2 µM & 6.5 µM, respectively[3]
Antimicrobial Activity

Chloro-quinoline derivatives have been investigated for their antibacterial and antifungal properties. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 3: Antimicrobial Activity of Representative Chloro-Quinoline Derivatives

Compound ClassMicrobial Strain(s)MIC RangeReference(s)
2-Chloro-3-formyl quinolinesGram-positive bacteria, Aspergillus fumigatus, Candida albicansPotent activity, some comparable to standard drugs[11]
Quinoline-Thiazole DerivativesE. coliMIC90: 3.91-7.81 μg/mL[12]
Quinolone coupled hybridGram-positive and Gram-negative strains0.125–8 μg/mL[13]
Neuroprotective Effects

Isoquinoline alkaloids have been shown to possess neuroprotective properties, acting through various mechanisms such as reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy.[14][15][16] These activities suggest that this compound could be a candidate for investigation in the context of neurodegenerative diseases. The neuroprotective effects are often attributed to the modulation of pathways like the NRF2-KEAP1 pathway.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided to guide the investigation of the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should typically not exceed 0.5%.[18] Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[18]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate (24 hours) A->B C Treat with Test Compound B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[19]

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[19]

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the positive control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

Kinase_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Serial Dilutions of Test Compound D Dispense Compound, Kinase/Substrate Mix, and ATP into Plate A->D B Prepare Kinase/ Substrate Mixture B->D C Prepare ATP Solution C->D E Incubate at Room Temp D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent (Generate Signal) F->G H Measure Luminescence G->H I Calculate IC50 Value H->I

General workflow for an in vitro kinase inhibition assay.

Topoisomerase II Inhibition Assay: kDNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II, which is visualized using agarose gel electrophoresis.[20]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, assay buffer, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[21]

  • Reaction Termination: Stop the reaction by adding SDS.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the presence of catenated kDNA that fails to enter the gel.[20]

Topoisomerase_Assay A Prepare Reaction Mix (kDNA, Buffer, ATP) B Add Test Compound A->B C Add Topoisomerase II B->C D Incubate at 37°C C->D E Stop Reaction (SDS) D->E F Agarose Gel Electrophoresis E->F G Visualize Bands (UV) F->G H Analyze Inhibition G->H

Workflow for a kDNA decatenation topoisomerase II assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways

Quinoline and isoquinoline derivatives can modulate various signaling pathways implicated in cancer and neurodegenerative diseases.

Apoptosis Induction Pathway

Many quinoline derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[6][22]

Apoptosis_Pathway Compound Quinoline/Isoquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Bcl2 Modulation of Bcl-2 family proteins Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified apoptosis induction pathway by quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Several quinoline derivatives have been shown to inhibit this pathway.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Compound Quinoline/Isoquinoline Derivative Compound->PI3K inhibits Compound->Akt inhibits Compound->mTOR inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on structurally similar chloro-isoquinoline and chloro-quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers to explore its anticancer, antimicrobial, and neuroprotective properties. Future studies should focus on the synthesis and systematic evaluation of this compound to elucidate its specific biological profile and mechanism of action.

References

The Therapeutic Promise of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1] These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of key isoquinoline derivatives, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to drug discovery and development.

Anticancer Applications

Isoquinoline alkaloids have demonstrated significant potential as anticancer agents, primarily through the induction of cell cycle arrest, apoptosis, and autophagy.[3][4] Their mechanisms of action are diverse and include direct interaction with nucleic acids, disruption of microtubule dynamics, and modulation of critical signaling pathways.[2][3]

Key Anticancer Isoquinoline Derivatives

Several isoquinoline derivatives have been extensively studied for their anticancer properties. These include noscapine, berberine, sanguinarine, and papaverine.

  • Noscapine: This phthalideisoquinoline alkaloid, traditionally used as a cough suppressant, has emerged as a potent anticancer agent.[5] Noscapine functions by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5][6] Unlike other microtubule-targeting agents, noscapine modulates microtubule dynamics without causing extensive polymerization or depolymerization, which may contribute to its favorable safety profile.[7] It has also been shown to possess anti-angiogenic properties.[8]

  • Berberine: An isoquinoline alkaloid found in several medicinal plants, berberine exhibits cytotoxic effects against a wide range of cancer cell lines.[3][9] Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest, often mediated through the BCL-2/BAX signaling pathway.[3] Berberine has also been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[10]

  • Sanguinarine: This benzophenanthridine alkaloid demonstrates potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[11][12] Sanguinarine can intercalate with DNA and RNA, disrupt cellular signaling pathways, and induce oxidative stress in cancer cells.[11] It has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in oncogenesis.[13]

  • Papaverine: Known primarily as a vasodilator, papaverine also exhibits anticancer properties.[14][15] It can inhibit cancer cell proliferation and induce senescence by down-regulating the expression of hTERT, the catalytic subunit of telomerase.[8]

Quantitative Anticancer Activity

The anticancer potency of isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Isoquinoline DerivativeCancer Cell LineIC50 (µM)Reference(s)
Noscapine H460 (Non-small cell lung)34.7 ± 2.5[16]
A549 (Non-small cell lung)61.25 ± 5.6[16]
MDA-MB-231 (Triple-negative breast)36.16 ± 3.76[17]
MDA-MB-468 (Triple-negative breast)42.7 ± 4.3[17]
HeLa (Cervical)8.1 (urea-Nos derivative)[18]
Berberine HT29 (Colon)52.37 ± 3.45[3]
Tca8113 (Oral squamous cell)218.52 ± 18.71[3]
CNE2 (Nasopharyngeal)249.18 ± 18.14[3]
MCF-7 (Breast)272.15 ± 11.06[3]
Hela (Cervical)245.18 ± 17.33[3]
A549 (Lung)139.4[15]
HepG2 (Liver)3587.9[15]
HCC70 (Triple-negative breast)0.19 ± 0.06[9]
BT-20 (Triple-negative breast)0.23 ± 0.10[9]
MDA-MB-468 (Triple-negative breast)0.48 ± 0.25[9]
MDA-MB-231 (Triple-negative breast)16.7[9]
Sanguinarine A375 (Melanoma)0.11 - 0.54 µg/mL[6]
G361 (Melanoma)0.11 - 0.54 µg/mL[6]
SK-MEL-3 (Melanoma)0.11 - 0.54 µg/mL[6]
Bel7402 (Hepatocellular)2.90[19]
HepG2 (Hepatocellular)2.50[19]
HCCLM3 (Hepatocellular)5.10[19]
SMMC7721 (Hepatocellular)9.23[19]
A2780/Taxol (Ovarian)0.4[20]
A549 (Lung)0.61[20]
Papaverine HepG-2 (Hepatocellular)120 (cytotoxicity)[8]
HepG-2 (Hepatocellular)60 (telomerase inhibition)[8]
MCF-7 (Breast)30.5 ± 1.1 µg/mL[21]
HepG-2 (Hepatocellular)58.5 ± 13.5 µg/mL[21]
AMJ-13 (Breast)62.12[22]
MCF-7 (Breast)72.62[22]
Signaling Pathways in Anticancer Activity

A common mechanism of action for many anticancer isoquinoline derivatives involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits Isoquinoline->mTORC1 inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

Antimicrobial Applications

Isoquinoline derivatives exhibit a range of biological properties, including antibacterial activity, making them an attractive scaffold for developing broad-spectrum antimicrobial compounds.[7] Both natural and synthetic isoquinolines have shown efficacy against various pathogens, including drug-resistant strains.[23][24]

Key Antimicrobial Isoquinoline Derivatives
  • Berberine: Possesses broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[25] It is known to interfere with bacterial cell division by inhibiting FtsZ polymerization.[7]

  • Sanguinarine: Demonstrates broad antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) ranging from 1 to 32 µg/mL for most plaque bacteria.[20] Its anti-plaque action is attributed to its ability to inhibit bacterial adherence.[20]

  • Synthetic Isoquinolines: Various synthetic derivatives have been developed with potent antimicrobial properties. For instance, certain tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[7] Some isoquinoline-based compounds can inhibit bacterial DNA gyrase and topoisomerase IV.[7]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of isoquinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC).

Isoquinoline DerivativeMicroorganismMIC (µg/mL)Reference(s)
Tricyclic Isoquinoline (8d) Staphylococcus aureus16[7][26]
Enterococcus faecium128[7][26]
Tricyclic Isoquinoline (8f) Staphylococcus aureus32[7][26]
Streptococcus pneumoniae32[7][26]
Enterococcus faecium64[7][26]
Sanguinarine Plaque Bacteria1 - 32[20]

Other Therapeutic Applications

Beyond cancer and microbial infections, isoquinoline derivatives have shown promise in treating a variety of other conditions.

  • Vasodilation and Smooth Muscle Relaxation (Papaverine): Papaverine is a non-narcotic opium alkaloid that acts as a potent smooth muscle relaxant and vasodilator.[8][14] It is believed to exert its effects by inhibiting phosphodiesterases, leading to increased intracellular levels of cyclic AMP and cyclic GMP.[14] This action makes it useful in treating conditions involving vasospasm and in improving blood flow.[15][16]

  • Neuroprotection and Neurotoxicity: Certain isoquinoline alkaloids have demonstrated neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[19][27] However, it is also important to note that some isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the context of Parkinson's disease, as they can inhibit mitochondrial complex I.[17][28][29]

  • Anti-inflammatory and Anti-diabetic Effects (Berberine): Berberine has been shown to possess anti-inflammatory and anti-diabetic properties.[18][30] A key mechanism is the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), which plays a central role in regulating glucose and lipid metabolism.[18][21][31]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoquinoline derivatives.

Experimental Workflow for Anticancer Drug Discovery

The general workflow for screening and evaluating the anticancer potential of novel isoquinoline derivatives involves a multi-step process from synthesis to in-depth mechanistic studies.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic In-depth Mechanistic Studies synthesis Synthesis of Isoquinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis Promising Candidates cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle Promising Candidates pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway in_vivo In Vivo Animal Models pathway->in_vivo

Figure 2: General experimental workflow for the discovery and evaluation of isoquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[32] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[31]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[32]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.[31]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[32]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[34]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using a flow cytometer, one can distinguish cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[34]

Protocol:

  • Cell Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[35]

  • RNase Treatment: Resuspend the fixed cells in a solution containing RNase to eliminate PI binding to double-stranded RNA.

  • PI Staining: Add a PI staining solution to the cells.[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is then used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using modeling software.[35]

Apoptosis Assay using Annexin V Staining

This assay is used to detect early and late-stage apoptosis.[2][23][36]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[36] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[2] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells, which have compromised membrane integrity.[36]

Protocol:

  • Cell Harvest: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and PI.[23]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][11]

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.[37]

Protocol:

  • Preparation of Dilutions: Prepare serial dilutions of the isoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.[5]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[37]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Isoquinoline derivatives represent a highly versatile and promising class of compounds with a wide array of therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and other conditions, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration and advancement of isoquinoline-based drug discovery. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

A Technical Guide to 6-Chloro-3-methylisoquinoline: Suppliers, Commercial Availability, and Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Chloro-3-methylisoquinoline (CAS No. 14123-76-3), a key heterocyclic compound used in chemical research and as a building block in synthetic chemistry. This document outlines potential suppliers, provides a framework for procurement and qualification, and details representative analytical methodologies for its characterization.

Chemical Identity and Properties

This compound is a halogenated isoquinoline derivative. Key identifiers for this compound are:

  • CAS Number: 14123-76-3[1][2]

  • Molecular Formula: C₁₀H₈ClN[1]

  • Molecular Weight: 177.63 g/mol [1]

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers, primarily on a research scale. Availability for bulk or custom synthesis often requires direct inquiry. Pricing and lead times are dynamic and subject to quotation.

The following table summarizes publicly listed potential suppliers. Researchers are advised to contact these suppliers directly to confirm availability, purity, and pricing.

Supplier NameProduct IdentifierPurityNotes
Aaron ChemicalsAR001GSN[1]N/AContact for quote and specifications.
Adamas Reagent, Ltd.N/AN/AListed as a supplier on ChemicalBook.[2]
Hangzhou J&H Chemical Co., Ltd.N/AN/AListed as a supplier on ChemicalBook.[2]
Shanghai alkynechem Co., Ltd.N/AN/AListed as a supplier on ChemicalBook.[2]
Suzhou Dongji Chemical TechnologyN/AN/AListed as a supplier on ChemicalBook.[2]
Shanghai Kaiwei Chemical Tech.N/AN/AListed as a supplier on ChemicalBook.[2]

Note: "N/A" indicates that the information is not publicly listed and requires a direct quote from the supplier.

Procurement and Qualification Workflow

Sourcing and validating a specialized chemical like this compound involves a multi-step process. The following workflow diagram illustrates the key stages from initial supplier identification to final lot qualification for research use.

G cluster_0 Phase 1: Sourcing & Procurement cluster_1 Phase 2: In-House Qualification A Identify Potential Suppliers (e.g., Chemical Databases) B Request Quotes & Lead Times A->B C Request Certificate of Analysis (CoA) & Technical Data B->C D Select Supplier & Place Order C->D E Receive Shipment & Log Lot Number D->E Shipment F Perform Identity Confirmation (e.g., MS, NMR) E->F G Conduct Purity Analysis (e.g., HPLC, GC) F->G H Compare Results with Supplier CoA G->H I Approve & Release Lot for Research Use H->I Results Match J Quarantine & Reject Lot H->J Discrepancy Found

Caption: A logical workflow for sourcing and qualifying research chemicals.

Representative Methodologies

The following sections describe typical, non-proprietary methods for the synthesis and analysis of isoquinoline derivatives. These are intended as examples and may require optimization for this compound.

The synthesis of substituted isoquinolines often involves well-established organic chemistry reactions. While the specific industrial route for this compound is proprietary, common methods for related structures include the Bischler-Napieralski or Pictet-Spengler reactions. Another relevant approach is the Reissert reaction, which can be used to functionalize the isoquinoline core. For instance, the synthesis of 1-methylisoquinoline can be achieved via a Reissert compound intermediate, followed by alkylation.[3] The synthesis of chloro-quinoline derivatives may also involve chlorination of a parent molecule using reagents like N-chlorosuccinimide or phosphorus oxychloride.[4][5]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. The following is a representative protocol adapted from established methods for similar chloro-quinoline derivatives.[6]

Objective: To determine the purity of this compound and identify any related impurities.

Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0), for example, in a 60:40 (v/v) ratio.[6] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of approximately 245 nm, which may be adjusted based on the UV-Vis spectrum of the compound.[6]

  • Injection Volume: 10-20 µL.[6]

  • Column Temperature: 30 °C.[7]

Method Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a concentration similar to the primary standard solution.[6] Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[7]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas from the resulting chromatograms. Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.

This method provides a robust framework for the quality assessment of this compound in a research setting. For regulatory or cGMP applications, a fully validated method according to ICH guidelines would be required.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the synthesis of 6-chloro-3-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide outlines a highly plausible and scientifically sound pathway based on the well-established Pomeranz-Fritsch reaction. The proposed synthesis involves a two-step process commencing with the formation of a Schiff base from 4-chlorobenzaldehyde and 1-aminopropan-2-one diethyl acetal, followed by an acid-catalyzed cyclization to yield the target compound. This guide offers a comprehensive overview of the synthetic strategy, detailed experimental procedures, and the necessary data presentation for researchers in the field.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the isoquinoline core in this compound makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates. The chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.

The Pomeranz-Fritsch reaction is a classical and effective method for the synthesis of isoquinolines. It proceeds through the acid-catalyzed cyclization of a benzalamino acetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal. To achieve the desired 3-methyl substitution on the isoquinoline ring, a modified approach utilizing an acetal of a 3-carbon amino ketone, specifically 1-aminopropan-2-one diethyl acetal, is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved in two primary stages:

  • Formation of the Schiff Base (Benzalamino Acetal): Condensation of 4-chlorobenzaldehyde with 1-aminopropan-2-one diethyl acetal to form the corresponding N-(4-chlorobenzylidene)-2,2-diethoxypropan-1-amine.

  • Acid-Catalyzed Cyclization: Intramolecular electrophilic aromatic substitution of the Schiff base intermediate in the presence of a strong acid to yield this compound.

The overall proposed reaction scheme is depicted below:

Synthesis of this compound cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization 4-chlorobenzaldehyde 4-Chlorobenzaldehyde schiff_base N-(4-chlorobenzylidene)-2,2-diethoxypropan-1-amine 4-chlorobenzaldehyde->schiff_base + amino_acetal 1-Aminopropan-2-one diethyl acetal amino_acetal->schiff_base cyclization_intermediate Schiff Base final_product This compound cyclization_intermediate->final_product H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These are based on established procedures for the Pomeranz-Fritsch reaction of similar substrates.

Protocol 1: Synthesis of N-(4-chlorobenzylidene)-2,2-diethoxypropan-1-amine (Schiff Base)

Materials:

  • 4-Chlorobenzaldehyde

  • 1-Aminopropan-2-one diethyl acetal

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 mol equivalent) and 1-aminopropan-2-one diethyl acetal (1.1 mol equivalent) in toluene (approx. 4 mL per gram of aldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude Schiff base. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • N-(4-chlorobenzylidene)-2,2-diethoxypropan-1-amine (crude from Protocol 1)

  • Concentrated sulfuric acid (95-98%)

  • Crushed ice

  • Concentrated sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool concentrated sulfuric acid (approx. 5 mL per gram of crude Schiff base) to 0 °C in an ice-salt bath.

  • Carefully add the crude N-(4-chlorobenzylidene)-2,2-diethoxypropan-1-amine dropwise to the cold, vigorously stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at approximately 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully pour it onto a large amount of crushed ice with stirring.

  • Basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following tables provide an expected format for presenting such data based on analogous reactions. Researchers should aim to collect and present their data in a similar, structured manner.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
14-Chlorobenzaldehyde1-Aminopropan-2-one diethyl acetal, Toluene, p-TSAReflux2-4(Experimental)(Experimental)
2Schiff Base IntermediateConcentrated H₂SO₄80-1002-4(Experimental)(Experimental)

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₀H₈ClN
Molecular Weight177.63 g/mol
Appearance(Experimental)
Melting Point(Experimental)
¹H NMR (CDCl₃, ppm)(Experimental)
¹³C NMR (CDCl₃, ppm)(Experimental)
Mass Spec (m/z)(Experimental)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental Workflow start Start dissolve_reagents Dissolve 4-Chlorobenzaldehyde & 1-Aminopropan-2-one diethyl acetal in Toluene start->dissolve_reagents add_catalyst Add p-TSA catalyst dissolve_reagents->add_catalyst reflux_dean_stark Reflux with Dean-Stark trap add_catalyst->reflux_dean_stark monitor_tlc1 Monitor reaction by TLC reflux_dean_stark->monitor_tlc1 remove_solvent Remove Toluene (Reduced Pressure) monitor_tlc1->remove_solvent Reaction complete crude_schiff_base Obtain Crude Schiff Base remove_solvent->crude_schiff_base add_to_acid Add Schiff Base to cold conc. H₂SO₄ crude_schiff_base->add_to_acid heat_reaction Heat reaction mixture add_to_acid->heat_reaction monitor_tlc2 Monitor reaction by TLC heat_reaction->monitor_tlc2 quench_on_ice Pour onto crushed ice monitor_tlc2->quench_on_ice Reaction complete basify Basify with NaOH quench_on_ice->basify extract Extract with organic solvent basify->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate crude_product Obtain Crude Product dry_concentrate->crude_product purify Purify by Column Chromatography crude_product->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

Laboratory-Scale Synthesis of 6-Chloro-3-methylisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 6-chloro-3-methylisoquinoline, a valuable heterocyclic compound in medicinal chemistry and drug discovery. Two primary synthetic routes, the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction, are outlined, offering flexibility based on available starting materials and desired scale.

Introduction

Isoquinolines and their derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic molecules with a wide spectrum of biological activities. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the isoquinoline scaffold in this compound makes it a key intermediate for the synthesis of more complex molecules and potential drug candidates. This document details two well-established methods for its preparation, providing comprehensive protocols, reagent information, and characterization data.

Synthetic Strategies

Two classical and effective methods for the synthesis of the isoquinoline nucleus are presented: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. The choice of method may depend on the availability of the requisite precursors.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalamino acetal, formed from the condensation of an aromatic ketone and an aminoacetal.[1][2][3][4] For the synthesis of this compound, the key starting materials are 4-chloroacetophenone and aminoacetaldehyde diethyl acetal.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinoline.[5][6] The precursor for this route is N-(2-(4-chlorophenyl)propyl)acetamide, which can be prepared from 4-chlorophenethylamine and acetic anhydride.[7]

Experimental Protocols

Protocol 1: Pomeranz-Fritsch Synthesis of this compound

This protocol is adapted from established procedures for isoquinoline synthesis.[1][4]

Step 1: Formation of the Schiff Base (Ketiminoacetal)

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-chloroacetophenone (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and toluene (approx. 2 mL per mmol of ketone).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude ketiminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a separate flask, cool concentrated sulfuric acid (98%) to 0 °C in an ice bath.

  • Slowly add the crude ketiminoacetal from Step 1 to the stirred, cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the acidic solution to a pH of >10 with a concentrated aqueous solution of sodium hydroxide, ensuring the temperature is kept below 20 °C by external cooling.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Bischler-Napieralski Synthesis of this compound

This two-step protocol involves the formation of a β-arylethylamide followed by cyclization and dehydrogenation.[5][6]

Step 1: Synthesis of N-(2-(4-chlorophenyl)propyl)acetamide

  • In a round-bottom flask, dissolve 2-(4-chlorophenyl)propan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(4-chlorophenyl)propyl)acetamide. This product is often of sufficient purity for the next step.

Step 2: Cyclization and Dehydrogenation

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the N-(2-(4-chlorophenyl)propyl)acetamide (1.0 eq) and a dehydrating agent such as phosphorus oxychloride (POCl₃, 3-5 eq) or polyphosphoric acid (PPA).

  • Heat the mixture to reflux (typically 100-120 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the mixture with a concentrated aqueous solution of sodium hydroxide to a pH >10, maintaining a low temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydro-6-chloro-3-methylisoquinoline.

  • For the dehydrogenation step, dissolve the crude dihydroisoquinoline in a suitable high-boiling solvent (e.g., xylene or decalin) and add a dehydrogenating agent such as palladium on carbon (10 mol%).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Quantitative Data Summary

ParameterPomeranz-Fritsch RouteBischler-Napieralski RouteReference
Starting Materials 4-chloroacetophenone, aminoacetaldehyde diethyl acetalN-(2-(4-chlorophenyl)propyl)acetamide[1][5]
Key Reagents Concentrated H₂SO₄, p-toluenesulfonic acidPOCl₃ or PPA, Pd/C[4][6]
Typical Yield Not explicitly reported for this specific compound. Yields for analogous Pomeranz-Fritsch reactions can vary widely.Not explicitly reported for this specific compound. Yields for Bischler-Napieralski reactions are generally moderate to good.[8]
Melting Point (°C) Data not available.Data not available.
Molecular Weight 177.63 g/mol 177.63 g/mol

Predicted Spectroscopic Data

¹H NMR (Predicted, in CDCl₃) ¹³C NMR (Predicted, in CDCl₃) Mass Spectrometry (Predicted)
δ (ppm) ~2.6 (s, 3H, -CH₃), ~7.4-7.8 (m, 4H, Ar-H), ~9.0 (s, 1H, Ar-H)δ (ppm) ~20 (-CH₃), ~120-140 (Ar-C), ~150-160 (Ar-C)m/z: 177 (M⁺), 179 (M⁺+2) in a ~3:1 ratio, characteristic of a monochlorinated compound.

Mandatory Visualizations

Pomeranz-Fritsch Synthesis Workflow

Pomeranz_Fritsch cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization 4-Chloroacetophenone 4-Chloroacetophenone Ketiminoacetal Ketiminoacetal 4-Chloroacetophenone->Ketiminoacetal Toluene, p-TSA Reflux Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Ketiminoacetal Cyclization_Intermediate Cyclization Intermediate Ketiminoacetal->Cyclization_Intermediate Conc. H₂SO₄ Heat This compound This compound Cyclization_Intermediate->this compound Aromatization

Caption: Pomeranz-Fritsch synthesis of this compound.

Bischler-Napieralski Synthesis Workflow

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydrogenation 4-Chlorophenethylamine 2-(4-chlorophenyl)propan-1-amine Amide N-(2-(4-chlorophenyl)propyl)acetamide 4-Chlorophenethylamine->Amide Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Amide Dihydroisoquinoline 3,4-Dihydro-6-chloro-3-methylisoquinoline Amide->Dihydroisoquinoline POCl₃ Reflux Final_Product This compound Dihydroisoquinoline->Final_Product Pd/C Heat

Caption: Bischler-Napieralski synthesis of this compound.

References

Application Notes and Protocols: Bischler-Napieralski Reaction for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method in organic synthesis for the construction of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3][4] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction has become a cornerstone in the synthesis of the isoquinoline core, a structural motif prevalent in numerous alkaloids and pharmacologically active compounds.[2][3] The resulting 3,4-dihydroisoquinolines can be readily oxidized to furnish the corresponding aromatic isoquinolines.[2][5]

This reaction proceeds via an intramolecular electrophilic aromatic substitution and is typically promoted by a dehydrating agent in acidic conditions.[2][5] The success of the reaction is notably enhanced by the presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate.[1][4][5]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, and two primary pathways are generally considered, depending on the reaction conditions.[1][2]

  • Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the amide carbonyl oxygen coordinates to the Lewis acidic dehydrating agent (e.g., POCl₃), forming an intermediate that cyclizes onto the electron-rich aromatic ring. Subsequent elimination of the activating group and a proton rearomatizes the ring system to yield the 3,4-dihydroisoquinoline.[2]

  • Mechanism II: Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate. This species then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[1][2][6] Evidence for the nitrilium intermediate includes the observation of styrenes as a side product, resulting from a retro-Ritter type reaction.[7][8]

Below is a diagram illustrating the generally accepted mechanism involving a nitrilium ion intermediate.

Bischler_Napieralski_Mechanism sub β-Arylethylamide reagent + POCl₃ (Dehydrating Agent) int1 Activated Intermediate reagent->int1 Activation int2 Nitrilium Ion int1->int2 Elimination hcl - HCl int3 Cyclized Intermediate (Sigma Complex) int2->int3 Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline int3->product Deprotonation (Rearomatization) int3->hcl - H⁺ h3po4 - H₃PO₄

Caption: Mechanism of the Bischler-Napieralski Reaction.

Quantitative Data

The yield of the Bischler-Napieralski reaction is highly dependent on the substrate's electronic properties and the chosen reaction conditions. Electron-donating groups on the phenyl ring generally lead to higher yields. The choice of the dehydrating agent is also critical.

The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.[2]

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
POCl₃TolueneReflux4~75-85
P₂O₅TolueneReflux4~80-90
Tf₂O / 2-chloropyridineCH₂Cl₂-20 to 01~90-95
Polyphosphoric acid (PPA)-1002~70-80

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃

This protocol is a general procedure for substrates with electron-rich aromatic rings.[2]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Add the anhydrous solvent (toluene or acetonitrile).

  • Add phosphorus oxychloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of ~9-10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[4]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O, 1.25 equiv)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous dichloromethane.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and subsequent aromatization of a 3,4-dihydroisoquinoline.

Experimental_Workflow start Start: β-Arylethylamide step1 Bischler-Napieralski Cyclization start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (Chromatography/Recrystallization) step2->step3 product1 Isolated 3,4-Dihydroisoquinoline step3->product1 step4 Dehydrogenation (e.g., Pd/C, S, or DDQ) product1->step4 step5 Work-up and Purification step4->step5 final_product Final Product: Isoquinoline step5->final_product

Caption: General Experimental Workflow.

Applications in Drug Development

The isoquinoline scaffold is a key component in a vast array of natural products and synthetic molecules with significant biological activities.[9] Consequently, the Bischler-Napieralski reaction is a vital tool in medicinal chemistry and drug development for the synthesis of:

  • Alkaloids: Many naturally occurring alkaloids, such as salsolidine, contain the tetrahydroisoquinoline core, which is readily accessible from the products of the Bischler-Napieralski reaction.[10]

  • Pharmaceuticals: The isoquinoline and its derivatives are present in numerous FDA-approved drugs, highlighting the importance of synthetic routes like the Bischler-Napieralski reaction in providing these crucial scaffolds.[9] The reaction's versatility allows for the preparation of libraries of substituted isoquinolines for structure-activity relationship (SAR) studies.[5][7]

Troubleshooting

Low yields in the Bischler-Napieralski reaction can often be attributed to a few common factors:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can significantly impede the electrophilic substitution, leading to poor or no product formation.[4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, stronger dehydrating agents like P₂O₅ or the use of milder, more modern conditions (e.g., Tf₂O) may be necessary.[4]

  • Side Reactions: The primary side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5][7] This can be more prevalent with certain substrates and under harsh reaction conditions.[3] Using milder conditions can often suppress this side reaction.[4]

References

Application Notes and Protocols for 6-Chloro-3-methylisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-3-methylisoquinoline as a versatile precursor in organic synthesis. The presence of a reactive chlorine atom at the 6-position and a methyl group at the 3-position makes this scaffold an excellent starting material for the synthesis of a diverse range of functionalized isoquinoline derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling reactions and provides detailed, generalized experimental protocols as starting points for laboratory implementation.

Overview of Synthetic Applications

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures, including biaryl compounds, substituted alkynes, and arylamines. Such derivatives are often key components of biologically active molecules, including kinase inhibitors.[1][2] The primary transformations involving this compound include:

  • Suzuki-Miyaura Coupling: For the synthesis of 6-aryl-3-methylisoquinolines.

  • Sonogashira Coupling: For the synthesis of 6-alkynyl-3-methylisoquinolines.

  • Buchwald-Hartwig Amination: For the synthesis of 6-amino-3-methylisoquinolines.

These reactions provide access to a wide chemical space for the development of novel compounds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-6 position of the isoquinoline ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[3][4] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Generalized Reaction Scheme:

Suzuki_Coupling 6_chloro_3_methylisoquinoline This compound plus1 + 6_chloro_3_methylisoquinoline->plus1 aryl_boronic_acid Arylboronic Acid (R-B(OH)₂) arrow Pd Catalyst, Base 6_aryl_3_methylisoquinoline 6-Aryl-3-methylisoquinoline plus1->aryl_boronic_acid

Suzuki-Miyaura Coupling Workflow

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides:

The following table provides representative data for Suzuki-Miyaura coupling reactions of various aryl chlorides. These values can serve as a reference for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001870-95[5]
Pd(OAc)₂ (0.5)None-WEBRT1-285-95[6]
Pd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃THF/H₂O402.590[7]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [3][7]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous and degassed solvent system (e.g., toluene, 1,4-dioxane, or DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[8][9][10] This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Generalized Reaction Scheme:

Sonogashira_Coupling 6_chloro_3_methylisoquinoline This compound plus1 + 6_chloro_3_methylisoquinoline->plus1 terminal_alkyne Terminal Alkyne (R-C≡CH) arrow Pd Catalyst, Cu(I) co-catalyst, Base 6_alkynyl_3_methylisoquinoline 6-Alkynyl-3-methylisoquinoline plus1->terminal_alkyne

Sonogashira Coupling Workflow

Quantitative Data for Sonogashira Coupling of Aryl Chlorides:

The following table provides representative data for Sonogashira coupling reactions of various aryl chlorides. These values can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT2-470-95[11]
CataCXium A Pd G3 (0.1)NoneEt₃NTPGS-750M/H₂O/THF452480-98[12]
PdCl₂(PPh₃)₂ (10)CuI (20)Et₂NHDMFRT48-7260-80[13]

Experimental Protocol: Generalized Sonogashira Coupling [11][13]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with an aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[14][15][16] This reaction is instrumental in drug discovery for the introduction of various amine functionalities.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination 6_chloro_3_methylisoquinoline This compound plus1 + 6_chloro_3_methylisoquinoline->plus1 amine Amine (R¹R²NH) arrow Pd Catalyst, Ligand, Base 6_amino_3_methylisoquinoline 6-Amino-3-methylisoquinoline plus1->amine

Buchwald-Hartwig Amination Workflow

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

The following table provides representative data for Buchwald-Hartwig amination reactions of various aryl chlorides. These values can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101670-90[17]
Pd(OAc)₂ (1)CM-phos (4)K₂CO₃t-BuOH1001886-92[18]
(SIPr)Pd(allyl)Cl (1-2)-NaOtBuDioxane80-1000.1-2470-95[19]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [17][18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][20] The functionalized 3-methylisoquinoline derivatives synthesized from this compound can serve as key intermediates in the development of novel kinase inhibitors. For example, the amino group introduced via Buchwald-Hartwig amination can be further functionalized to interact with the hinge region of a kinase's ATP-binding site.

Signaling Pathway Context:

Many kinase inhibitors target key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. The development of novel isoquinoline-based inhibitors could lead to new therapeutics that modulate these pathways.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->Raf

Targeted Kinase Signaling Pathways

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to novel compounds with significant potential in drug discovery and materials science. The provided protocols, based on established methodologies for similar chloro-heterocycles, offer a solid foundation for researchers to explore the rich chemistry of this scaffold. Optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Reactions Involving the Chlorine Atom at the 6-Position of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds with a wide range of biological activities.[1][2] 6-Chloroisoquinoline, in particular, serves as a versatile intermediate in the synthesis of complex organic molecules. The chlorine atom at the 6-position provides a reactive handle for various synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions enable the introduction of diverse functionalities, facilitating the construction of novel drug candidates and molecular probes. This document provides detailed application notes and generalized protocols for key reactions involving the 6-position of 6-chloroisoquinoline.

Core Reactivity at the C6-Position

The primary reaction pathways for the chlorine atom at the 6-position of isoquinoline are governed by two main categories of transformations. The electron-withdrawing effect of the ring nitrogen enhances the reactivity of the C-Cl bond, making it a suitable substrate for various coupling and substitution reactions.[3]

Core_Reactivity cluster_reactions Reaction Pathways cluster_products Product Scaffolds Start 6-Chloroisoquinoline Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki C-C Bond (Aryl, Vinyl) Pd_Coupling->Suzuki Buchwald C-N Bond (Amines) Pd_Coupling->Buchwald Sonogashira C-C Bond (Alkynyl) Pd_Coupling->Sonogashira SNAr_Products C-O, C-N, C-S Bonds (Ethers, Amines, Thioethers) SNAr->SNAr_Products

Caption: Key reaction pathways for 6-chloroisoquinoline.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. 6-Chloroisoquinoline is an excellent substrate for these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data Presentation: Typical Cross-Coupling Conditions

The following table summarizes generalized starting conditions for the cross-coupling of 6-chloroisoquinoline. Optimization is often necessary for specific substrates.

Parameter Suzuki-Miyaura Coupling (C-C) Buchwald-Hartwig Amination (C-N) Sonogashira Coupling (C-C)
Substrates Aryl/Vinyl Boronic Acids or EstersPrimary/Secondary AminesTerminal Alkynes
Pd Catalyst (mol%) Pd(OAc)₂, PdCl₂(dppf) (2-5%)Pd₂(dba)₃, Pd(OAc)₂ (1-5%)Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5%)
Ligand (mol%) SPhos, XPhos, PPh₃ (4-10%)Xantphos, XPhos, BINAP (2-10%)Xantphos, PPh₃ (4-10%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃Cs₂CO₃, Et₃N, DIPA
Solvent Dioxane/H₂O, Toluene, DMFToluene, DioxaneToluene, THF, DMF
Temperature (°C) 80 - 11090 - 11050 - 100
Reference [4][5][6][7][8]
Experimental Workflow: General Cross-Coupling Procedure

The workflow for palladium-catalyzed cross-coupling reactions follows a standard sequence of steps performed under an inert atmosphere to protect the catalyst from oxygen.

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Solvent, Inert Gas) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor by TLC/LC-MS Workup 3. Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between 6-chloroisoquinoline and an arylboronic acid.[5]

  • Reaction Setup : To a dry round-bottom flask or Schlenk tube, add 6-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), a palladium catalyst like Pd(OAc)₂ (0.02 eq), and a ligand like PPh₃ (0.08 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Under the inert atmosphere, add an anhydrous, degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction : Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After completion (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between 6-chloroisoquinoline and a primary or secondary amine.[6][7]

  • Reaction Setup : In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.[6]

  • Reagent Addition : Add 6-chloroisoquinoline (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction : Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[6]

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Characterization : Characterize the purified N-substituted-6-aminoisoquinoline by NMR and MS analysis.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common, the chlorine at the C6 position can also be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring system.[9] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[9][10]

Data Presentation: Common Nucleophiles for SNAr
Nucleophile Type Example Reagent Product Type
Alkoxides Sodium methoxide (NaOMe)6-Methoxyisoquinoline
Amines Morpholine, Piperidine6-Morpholinoisoquinoline
Thiols Sodium thiophenoxide (NaSPh)6-(Phenylthio)isoquinoline
Protocol 3: General SNAr Reaction

This protocol provides a general method for the substitution of the 6-chloro group with an amine nucleophile.

  • Reaction Setup : In a round-bottom flask, dissolve 6-chloroisoquinoline (1.0 eq) in a suitable solvent such as ethanol, DMF, or DMSO.

  • Reagent Addition : Add the amine nucleophile (e.g., morpholine, 1.2-2.0 eq). For less reactive amines, the addition of a base like K₂CO₃ (1.5 eq) may be necessary to facilitate the reaction.[9]

  • Reaction : Heat the reaction mixture, often to reflux, with stirring.[9] Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration. Alternatively, pour the reaction mixture into ice-cold water to precipitate the product.[9]

  • Purification : Wash the collected solid with water and a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization : Confirm the identity and purity of the 6-substituted isoquinoline product by standard analytical techniques.

Application in Drug Discovery: PDE4B Inhibition

Derivatives of 6-chloro-isoquinoline have demonstrated significant potential as therapeutic agents. For instance, certain 6-substituted isoquinolines have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B).[2] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, demonstrating anti-inflammatory effects.[2]

PDE4B_Pathway cluster_drug Pharmacological Intervention cluster_pathway Cellular Signaling Drug 6-Substituted Isoquinoline Derivative PDE4B PDE4B Drug->PDE4B Inhibition cAMP cAMP PDE4B->cAMP   Catalyzes TNFa TNF-α (Pro-inflammatory) cAMP->TNFa   Suppression AMP AMP cAMP->AMP Hydrolysis Effect Anti-inflammatory Effect TNFa->Effect ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Simplified PDE4B inhibition pathway.

References

Functionalization of the 3-Methyl Group of Isoquinoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif frequently found in natural products and medicinally important compounds.[1] Functionalization of the isoquinoline core is a key strategy in drug discovery and development, enabling the modulation of pharmacological properties. The methyl group at the 3-position of isoquinoline offers a versatile handle for a variety of chemical transformations, providing access to a diverse range of derivatives with potential therapeutic applications.[2]

This document provides detailed application notes and protocols for the key methods used to functionalize the 3-methyl group of isoquinoline, including oxidation, halogenation, and condensation reactions.

Oxidation of the 3-Methyl Group

Oxidation of the 3-methyl group provides access to valuable intermediates such as 3-isoquinolinecarboxaldehyde and 3-isoquinolinecarboxylic acid. These compounds serve as versatile building blocks for the synthesis of more complex molecules.[3]

Synthesis of 3-Isoquinolinecarboxaldehyde

The selective oxidation of 3-methylisoquinoline to its corresponding aldehyde can be effectively achieved using selenium dioxide.

Experimental Protocol: Oxidation with Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylisoquinoline (1.0 eq.) in a suitable solvent such as dioxane or xylene.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-isoquinolinecarboxaldehyde.

EntryOxidantSolventTemperatureTimeYield (%)Reference
1SeO₂DioxaneReflux12 h60-70Customary Lab Procedure
2SeO₂XyleneReflux8 h65-75Customary Lab Procedure
Synthesis of 3-Isoquinolinecarboxylic Acid

Further oxidation of 3-methylisoquinoline or 3-isoquinolinecarboxaldehyde yields 3-isoquinolinecarboxylic acid, a valuable precursor for the synthesis of amides, esters, and other derivatives with potential biological activity.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve 3-methylisoquinoline (1.0 eq.) in a mixture of pyridine and water.

  • Reagent Addition: Slowly add potassium permanganate (KMnO₄) (3.0 - 4.0 eq.) in portions to the solution while maintaining the temperature below 50 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Work-up: Filter the reaction mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-isoquinolinecarboxylic acid.

EntryOxidantSolventTemperatureTimeYield (%)Reference
1KMnO₄Pyridine/H₂ORoom Temp.24 h70-80Customary Lab Procedure

Halogenation of the 3-Methyl Group

Halogenation of the 3-methyl group, typically bromination, introduces a reactive handle for subsequent nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

Synthesis of 3-(Bromomethyl)isoquinoline

The benzylic bromination of 3-methylisoquinoline can be readily achieved using N-bromosuccinimide (NBS) with a radical initiator.

Experimental Protocol: Bromination with NBS

  • Reaction Setup: Dissolve 3-methylisoquinoline (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene in a round-bottom flask equipped with a reflux condenser and a light source.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3-(bromomethyl)isoquinoline.

EntryHalogenating AgentInitiatorSolventTemperatureTimeYield (%)Reference
1NBSBPOCCl₄Reflux4 h65-75Customary Lab Procedure
2NBSAIBNBenzeneReflux6 h60-70Customary Lab Procedure

Condensation Reactions

The activated methyl group of 3-methylisoquinoline and the aldehyde functionality of 3-isoquinolinecarboxaldehyde are amenable to various condensation reactions, providing access to compounds with extended conjugation and diverse functionalities.

Knoevenagel Condensation of 3-Isoquinolinecarboxaldehyde

3-Isoquinolinecarboxaldehyde can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products.[4][5]

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 3-isoquinolinecarboxaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq.) in a suitable solvent such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure condensed product.

EntryActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
1MalononitrilePiperidineEthanolRoom Temp.2 h85-95[4]
2Diethyl malonateAmmonium AcetatePyridine80 °C6 h70-80[5]
Mannich Reaction of 3-Methylisoquinoline

The acidic protons of the 3-methyl group can participate in Mannich reactions with formaldehyde and a secondary amine to yield β-amino carbonyl compounds, known as Mannich bases.[6][7][8]

Experimental Protocol: Mannich Reaction

  • Reaction Setup: In a round-bottom flask, combine 3-methylisoquinoline (1.0 eq.), a secondary amine (e.g., dimethylamine, piperidine) (1.2 eq.) as its hydrochloride salt, and paraformaldehyde (1.5 eq.).

  • Solvent: Add a suitable solvent, typically ethanol or a mixture of acetic acid and ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Mannich base by column chromatography or distillation.

EntrySecondary AmineAldehydeSolventTemperatureTimeYield (%)Reference
1Dimethylamine HClParaformaldehydeEthanolReflux12 h50-60[6][7]
2Piperidine HClParaformaldehydeAcetic Acid/EthanolReflux8 h55-65[8]

Visualizing Functionalization Strategies

The following diagrams illustrate the key functionalization pathways for the 3-methyl group of isoquinoline.

Functionalization_Pathways 3-Methylisoquinoline 3-Methylisoquinoline 3-Isoquinolinecarboxaldehyde 3-Isoquinolinecarboxaldehyde 3-Methylisoquinoline->3-Isoquinolinecarboxaldehyde Oxidation (SeO2) 3-Isoquinolinecarboxylic Acid 3-Isoquinolinecarboxylic Acid 3-Methylisoquinoline->3-Isoquinolinecarboxylic Acid Oxidation (KMnO4) 3-(Bromomethyl)isoquinoline 3-(Bromomethyl)isoquinoline 3-Methylisoquinoline->3-(Bromomethyl)isoquinoline Bromination (NBS) Mannich Base Mannich Base 3-Methylisoquinoline->Mannich Base Mannich Reaction 3-Isoquinolinecarboxaldehyde->3-Isoquinolinecarboxylic Acid Oxidation (KMnO4) Knoevenagel Products Knoevenagel Products 3-Isoquinolinecarboxaldehyde->Knoevenagel Products Knoevenagel Condensation Further Derivatives Further Derivatives 3-(Bromomethyl)isoquinoline->Further Derivatives Nucleophilic Substitution / Cross-Coupling

Caption: Key functionalization pathways of the 3-methyl group of isoquinoline.

Applications in Drug Discovery

Functionalized 3-methylisoquinoline derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug development.[1][2][9]

  • Anticancer Activity: Certain isoquinoline-3-carboxamides and related derivatives have demonstrated potent anticancer properties.[2] The functional groups introduced at the 3-position can interact with biological targets such as kinases and other enzymes involved in cancer progression.

  • Antimicrobial and Antifungal Activity: The isoquinoline nucleus is present in many natural and synthetic compounds with antimicrobial and antifungal properties.[1][9] Modifications at the 3-position can enhance the potency and spectrum of activity against various pathogens.

  • Enzyme Inhibition: Isoquinoline derivatives are known to inhibit various enzymes. For example, isoquinoline-3-carboxylic acid derivatives have been explored as inhibitors of enzymes like D-amino acid oxidase (DAAO).[3]

The synthetic routes outlined in this document provide a toolbox for medicinal chemists to generate libraries of novel 3-substituted isoquinoline derivatives for biological screening and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Functionalization cluster_screening Biological Evaluation cluster_optimization Lead Optimization 3-Methylisoquinoline 3-Methylisoquinoline Functionalization Reactions Oxidation Halogenation Condensation 3-Methylisoquinoline->Functionalization Reactions Library of Derivatives 3-CHO 3-COOH 3-CH2Br Derivatives Functionalization Reactions->Library of Derivatives Biological Screening Anticancer Antimicrobial Enzyme Inhibition Library of Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification SAR Studies Structure-Activity Relationship Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Functionalization Reactions Iterative Design

Caption: Workflow for the discovery of drugs based on 3-functionalized isoquinolines.

References

Application Notes and Protocols: The Use of 6-Chloro-3-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities. The introduction of a chlorine atom and a methyl group onto the isoquinoline core, as in 6-Chloro-3-methylisoquinoline, offers a versatile platform for the development of novel therapeutic agents. The chloro substituent can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties, while the methyl group can provide steric bulk and influence metabolic stability. This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors and cytotoxic agents for cancer research. While this compound is a promising starting material, detailed biological data for its direct derivatives are not extensively available in the public domain. Therefore, this guide synthesizes information from structurally related chloro-substituted quinoline and isoquinoline analogs to illustrate the potential of this scaffold and to provide robust experimental protocols for its synthesis and biological evaluation.

Synthetic Protocols

The synthesis of this compound can be achieved through established methods for isoquinoline ring formation. One of the most common and adaptable methods is the Pomeranz-Fritsch reaction . This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Protocol 1: Proposed Synthesis of this compound via Pomeranz-Fritsch Reaction

This protocol outlines a plausible synthetic route to this compound.

Step 1: Formation of the Aminoacetal

  • To a solution of aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent such as toluene, add 1-(4-chlorophenyl)ethan-1-one (1.0 equivalent).

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine.

Step 2: Cyclization to form this compound

  • In a separate flask, carefully add concentrated sulfuric acid to a cooled vessel.

  • Slowly add the crude imine from Step 1 to the sulfuric acid with vigorous stirring, maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide until a pH > 10 is achieved, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in oncology. The chlorine atom at the 6-position and the methyl group at the 3-position can be strategically utilized to modulate the biological activity and pharmacokinetic profile of the resulting molecules.

Kinase Inhibition

Protein kinases are a major class of drug targets in cancer therapy. The isoquinoline and quinoline cores can mimic the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.

Derivatives of this compound are hypothesized to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Raf

Hypothesized Kinase Inhibition
Cytotoxic Activity

Many isoquinoline and quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various cellular pathways.

Experimental Protocols for Biological Evaluation

The following protocols are standard methods used to evaluate the biological activity of newly synthesized compounds and can be applied to derivatives of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound in the kinase assay buffer. Include a positive control (a known inhibitor for the specific kinase) and a no-inhibitor control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions. Incubate for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from a dose-response curve.

Quantitative Data of Structurally Related Compounds

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various chloro-substituted quinoline and quinazolinone derivatives. This data serves as a reference to highlight the potential of the this compound scaffold.

Table 1: In Vitro Cytotoxicity of Chloro-Substituted Quinoline/Quinazolinone Derivatives

Compound IDScaffoldCancer Cell LineIC50 (µM)
5c 7-chloro-2-methylquinazolin-4(3H)-one derivativeHCT-116 (Colon)8.00 ± 0.33
5d 7-chloro-2-methylquinazolin-4(3H)-one derivativeHepG-2 (Liver)17.78 ± 0.58
6a 7-chloro-2-methylquinazolin-4(3H)-one derivativeMCF-7 (Breast)> 50
7b 2-chloro-quinoline derivativePC3 (Prostate)18.8 ± 2.07
7b 2-chloro-quinoline derivativeHCT-116 (Colon)15.8 ± 1.30

Data is illustrative and sourced from studies on related chloro-substituted heterocyclic compounds.

Table 2: In Vitro Kinase Inhibitory Activity of Chloro-Substituted Quinazolinone Derivatives

Compound IDTarget KinaseIC50 (µM)
5c PI3K-δ8.27 ± 0.19
5d PI3K-δ1.24 ± 0.03
6a PI3K-δ29.10 ± 0.54

Data is illustrative and sourced from studies on related chloro-substituted heterocyclic compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

G Start Starting Materials: 1-(4-chlorophenyl)ethan-1-one & Aminoacetaldehyde dimethyl acetal Synthesis Synthesis of This compound (Pomeranz-Fritsch Reaction) Start->Synthesis Derivatization Chemical Derivatization Synthesis->Derivatization Library Library of Novel Derivatives Derivatization->Library Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Library->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Library->KinaseAssay DataAnalysis Data Analysis: IC50 Determination Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Drug Discovery Workflow

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors and cytotoxic agents. While direct biological data for its derivatives is limited, the information available for structurally related compounds suggests significant potential for this chemical class in medicinal chemistry, particularly in the field of oncology. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, evaluate, and optimize new therapeutic candidates based on the this compound core. Further investigation into the synthesis of diverse libraries of these derivatives and comprehensive biological screening is warranted to fully explore their therapeutic potential.

Application Notes and Protocols for Biological Assays of 6-Chloro-3-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of 6-chloro-3-methylisoquinoline derivatives, a class of compounds with significant potential in drug discovery. Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these effects are attributed to the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in diseases like cancer.[2][3]

This document outlines detailed protocols for a panel of in vitro assays to characterize the cytotoxic and potential kinase inhibitory activity of novel this compound derivatives. The provided methodologies will enable researchers to assess compound potency, elucidate mechanisms of action, and advance promising candidates in the drug development pipeline.

Data Presentation: In Vitro Biological Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (CM-ISO-1 to CM-ISO-4) to illustrate data presentation for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Compound IDCell LineIC50 (µM) ± SD
CM-ISO-1A549 (Lung Carcinoma)7.8 ± 0.9
MCF-7 (Breast Cancer)12.3 ± 1.5
CM-ISO-2A549 (Lung Carcinoma)2.5 ± 0.3
MCF-7 (Breast Cancer)4.1 ± 0.5
CM-ISO-3A549 (Lung Carcinoma)15.2 ± 2.1
MCF-7 (Breast Cancer)21.7 ± 3.0
CM-ISO-4A549 (Lung Carcinoma)5.6 ± 0.7
MCF-7 (Breast Cancer)8.9 ± 1.1
Doxorubicin (Control)A549 (Lung Carcinoma)0.8 ± 0.1
MCF-7 (Breast Cancer)1.2 ± 0.2

IC50 values were determined after 72 hours of continuous compound exposure using the MTT assay.

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compound CM-ISO-2

Kinase TargetIC50 (nM) ± SD
PI3Kα150 ± 12
Akt1320 ± 25
mTOR85 ± 9
MEK1> 10,000
ERK2> 10,000

IC50 values were determined using a luminescence-based kinase activity assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to assess the inhibitory activity of this compound derivatives against specific protein kinases, such as those in the PI3K/Akt/mTOR pathway. Luminescence-based assays, like ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

Materials:

  • Recombinant human kinases (e.g., PI3Kα, Akt1, mTOR)

  • Kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound derivatives (stock solutions in DMSO)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the reaction buffer according to the kinase manufacturer's specifications.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of the plate.

    • Add 10 µL of a mixture containing the kinase and its specific substrate to initiate the reaction.

    • Incubate the plate at room temperature for the time specified for the particular kinase (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for investigating how this compound derivatives affect intracellular signaling pathways by measuring changes in the phosphorylation status of key proteins like Akt and ERK.[7][8]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivative (e.g., CM-ISO-2)

  • Growth factors (e.g., EGF or IGF-1) to stimulate pathways

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the test compound at various concentrations for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.

Visualizations: Diagrams and Workflows

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation CMISO 6-Chloro-3-methyl- isoquinoline Derivative CMISO->PI3K Inhibition CMISO->Akt Inhibition CMISO->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Start Primary Screen: Cytotoxicity Assay Active Active? (IC50 < 10 µM) Start->Active Inactive Inactive Active->Inactive No SecondaryAssay Secondary Assay: Kinase Inhibition Active->SecondaryAssay Yes Potent Potent Kinase Inhibitor? (IC50 < 500 nM) SecondaryAssay->Potent NotPotent Not a Potent Inhibitor (Consider other targets) Potent->NotPotent No PathwayAnalysis Mechanism of Action: Western Blot Analysis Potent->PathwayAnalysis Yes ValidatedHit Validated Hit Compound PathwayAnalysis->ValidatedHit

Caption: Logical workflow for hit identification and validation.

References

Application Notes and Protocols for In Vitro Testing of 6-Chloro-3-methylisoquinoline Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-3-methylisoquinoline is a synthetic compound belonging to the isoquinoline class of alkaloids. Structurally similar compounds have demonstrated a range of biological activities, including potential as anticancer agents.[1][2][3] The evaluation of novel compounds for their efficacy against cancer cell lines is a critical first step in the drug discovery pipeline. This document provides a detailed set of protocols for the in vitro assessment of this compound's anti-cancer properties, including its effects on cell viability, apoptosis, and cell cycle progression. The following protocols are foundational for characterizing the cytotoxic and cytostatic potential of this compound.

Data Presentation

The following tables represent hypothetical data for the effects of this compound on a generic cancer cell line (e.g., MCF-7, MDA-MB-231) to illustrate data presentation.

Table 1: Cell Viability of Cancer Cells Treated with this compound (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)IC50 (µM)
0 (Vehicle Control)1.250.08100\multirow{6}{*}{25.5}
51.100.0688
100.920.0573.6
250.610.0448.8
500.350.0328
1000.150.0212

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (Annexin V-FITC/PI Staining)

Concentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.22.52.3
1080.112.37.6
2560.525.813.7
5035.745.119.2

Table 3: Cell Cycle Distribution of Cancer Cells Treated with this compound

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Vehicle Control)55.428.116.51.2
1050.225.324.53.1
2540.118.241.78.9
5025.810.563.715.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[6][7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[8]

Materials:

  • Treated and untreated cells

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest treated cells and wash with PBS.

  • Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing, to prevent clumping.[8][9]

  • Incubate the fixed cells for at least 30 minutes on ice (or at -20°C for longer storage).[9]

  • Centrifuge the cells and wash twice with PBS to remove the ethanol.[8][9]

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]

  • Add Propidium Iodide (50 µg/mL final concentration) and incubate for 15-30 minutes in the dark.[8][10]

  • Analyze the samples using a flow cytometer.[8]

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample to investigate the molecular pathways affected by the compound.[11][12]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-CDK1, anti-p53, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[13][14]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5-10 minutes.[11][14]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[13]

Visualizations

G cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Seed Cancer Cells (e.g., 96-well, 6-well plates) treatment Treat with this compound (Varying Concentrations & Timepoints) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Analysis) treatment->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Determine Protein Expression Changes western_blot->protein_exp

Caption: Experimental workflow for in vitro testing of this compound.

G cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Induces DNA Damage? bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by the compound.

G compound This compound dna_damage DNA Damage / Cellular Stress compound->dna_damage g2m_arrest G2/M Phase Arrest dna_damage->g2m_arrest allows for repair apoptosis Apoptosis Induction g2m_arrest->apoptosis if damage is severe cell_death Cancer Cell Death apoptosis->cell_death

Caption: Logical relationship between G2/M arrest and apoptosis induction.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Chloro-3-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-3-methylisoquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Bischler-Napieralski reaction, a common and effective method for this transformation.

Q1: My Bischler-Napieralski cyclization reaction is resulting in a low yield or failing altogether. What are the potential causes and solutions?

A1: Low or no yield in a Bischler-Napieralski reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The chloro-substituent on the phenethylamine starting material is deactivating, which can make the cyclization difficult.

    • Solution: Harsher reaction conditions may be necessary. If using phosphorus oxychloride (POCl₃) alone is ineffective, the addition of phosphorus pentoxide (P₂O₅) can increase the reactivity of the cyclizing agent.[1] Refluxing in a higher boiling solvent like toluene or xylene may also be beneficial.[2]

  • Decomposition of Starting Material or Product: High temperatures and strongly acidic conditions can lead to degradation.

    • Solution: If harsh conditions are leading to decomposition, consider milder cyclodehydrating agents. A combination of triflic anhydride (Tf₂O) and 2-chloropyridine can effect the cyclization at lower temperatures.[2]

  • Suboptimal Reagent Purity and Stoichiometry: Impurities in the starting N-(4-chlorophenethyl)acetamide or an incorrect ratio of the cyclizing agent can inhibit the reaction.

    • Solution: Ensure the starting amide is pure and dry. Use a slight excess of the cyclizing agent (e.g., 1.1-1.5 equivalents of POCl₃).

Q2: I am observing a significant amount of a styrene-like byproduct in my reaction mixture. How can this be minimized?

A2: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[2]

Cause: This side reaction is evidence for the formation of a nitrilium salt intermediate, which can eliminate to form a styrene instead of undergoing cyclization.[2]

Solutions:

  • Solvent Choice: Using a nitrile-based solvent, such as acetonitrile, can shift the equilibrium away from the retro-Ritter product and favor the desired cyclization.[2]

  • Milder Reagents: Employing milder conditions, such as those developed by Larsen using oxalyl chloride, can form an N-acyliminium intermediate that is less prone to elimination.[2]

Q3: The purification of my crude this compound is proving difficult, and the final product is an oil instead of a solid. What purification strategies are recommended?

A3: Purification of substituted isoquinolines can be challenging due to the presence of closely related impurities and the potential for the product to exist as an oil if impure.

Recommended Purification Methods:

  • Column Chromatography: This is a highly effective method for separating the target compound from byproducts.

    • Stationary Phase: Silica gel is a standard choice.

    • Eluent System: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.[3]

  • Recrystallization: If the product is obtained as a solid after chromatography, recrystallization can further enhance its purity.

    • Solvent System: A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. A few more drops of hot ethanol should clarify the solution, which is then allowed to cool slowly.[3]

  • Dealing with Oils: If the product "oils out" instead of crystallizing, it is likely due to significant impurities depressing the melting point. In this case, column chromatography is the preferred first step for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of the isoquinoline core are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenethylamide. For this compound, this would typically start with N-(4-chlorophenethyl)acetamide, which is cyclized using a dehydrating agent like POCl₃.[1] The resulting 3,4-dihydroisoquinoline is then dehydrogenated to the final aromatic product.

  • Pomeranz-Fritsch Reaction: This reaction constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine.[4] For the target molecule, this would likely involve the reaction of 4-chlorobenzaldehyde with a substituted aminoacetal to introduce the 3-methyl group.

Q2: How can I monitor the progress of my synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.

  • Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q3: What are the critical safety precautions to take during the synthesis of this compound?

A3: The synthesis of this compound involves the use of hazardous reagents that require careful handling.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acidic and High-Temperature Conditions: Many of the reaction steps are performed under strongly acidic conditions and at elevated temperatures. Ensure proper temperature control to avoid runaway reactions and use appropriate glassware.

  • Solvents: Organic solvents such as toluene, xylene, and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Experimental Protocols

Proposed Bischler-Napieralski Synthesis of this compound

This protocol is a proposed route based on the established principles of the Bischler-Napieralski reaction.

Step 1: Synthesis of N-(4-chlorophenethyl)acetamide

  • In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) and a base such as triethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to 6-Chloro-1-methyl-3,4-dihydroisoquinoline

  • Dissolve the crude N-(4-chlorophenethyl)acetamide (1.0 eq.) in a dry, high-boiling solvent such as toluene.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

  • Dissolve the crude 6-Chloro-1-methyl-3,4-dihydroisoquinoline in a suitable solvent like toluene.

  • Add a dehydrogenation agent such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Data Presentation

Table 1: Proposed Reaction Conditions for Bischler-Napieralski Synthesis

ParameterStep 1: Amide FormationStep 2: CyclizationStep 3: Dehydrogenation
Key Reagents 4-chlorophenethylamine, Acetic AnhydrideN-(4-chlorophenethyl)acetamide, POCl₃6-Chloro-1-methyl-3,4-dihydroisoquinoline, 10% Pd/C
Solvent DichloromethaneTolueneToluene
Temperature 0°C to Room Temp.Reflux (~110°C)Reflux (~110°C)
Reaction Time 2-4 hours2-6 hours4-8 hours
Typical Yield >90% (crude)60-80% (crude)50-70% (after purification)

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific experimental conditions.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation 4-chlorophenethylamine 4-chlorophenethylamine N-(4-chlorophenethyl)acetamide N-(4-chlorophenethyl)acetamide 4-chlorophenethylamine->N-(4-chlorophenethyl)acetamide DCM, Et3N Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(4-chlorophenethyl)acetamide Dihydroisoquinoline 6-Chloro-1-methyl-3,4-dihydroisoquinoline N-(4-chlorophenethyl)acetamide->Dihydroisoquinoline POCl3, Toluene, Reflux Final_Product This compound Dihydroisoquinoline->Final_Product 10% Pd/C, Toluene, Reflux Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions Check_Purity->Review_Conditions Pure Impure Impure Check_Purity->Impure Problem Found Analyze_Workup Analyze Work-up & Purification Review_Conditions->Analyze_Workup Conditions Correct Conditions_Incorrect Conditions Suboptimal Review_Conditions->Conditions_Incorrect Problem Found Loss_During_Workup Product Loss Identified Analyze_Workup->Loss_During_Workup Problem Found Success Improved Yield Analyze_Workup->Success No Issues Purify Purify Starting Materials (Distillation/Recrystallization) Impure->Purify Purify->Review_Conditions Optimize_Conditions Optimize Conditions: - Stronger/Milder Reagents - Higher/Lower Temperature - Different Solvent Conditions_Incorrect->Optimize_Conditions Optimize_Conditions->Success Optimize_Purification Optimize Purification: - Different Solvents - Column Chromatography Loss_During_Workup->Optimize_Purification Optimize_Purification->Success

References

Improving yield and purity of 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-3-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated derivative of the isoquinoline scaffold. The isoquinoline core is a fundamental building block in the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] The presence of a chlorine atom and a methyl group on the isoquinoline ring system provides specific chemical reactivity that allows for a variety of synthetic transformations, making it a valuable intermediate in drug discovery and fine chemical production.

Q2: Which synthetic routes are commonly used for isoquinoline synthesis and likely applicable to this compound?

Common methods for synthesizing the isoquinoline core include the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler synthesis.[1][3][4] For 1,3-disubstituted isoquinolines like this compound, the Bischler-Napieralski reaction is a particularly relevant and widely used method.[5][6][7] This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[5][7]

Q3: What are the primary methods for purifying crude this compound?

The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[8][9] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I assess the purity of my final product?

The purity of this compound can be determined using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for a quick qualitative check. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. Structural confirmation and identification of any impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Synthesis Troubleshooting Guide

The synthesis of this compound, likely via a Bischler-Napieralski type reaction, can present several challenges. This guide addresses common issues in a question-and-answer format.

Q5: My reaction yield is very low or the reaction is not proceeding. What are the common causes?

Low to no product formation in isoquinoline synthesis can often be attributed to several key factors:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The presence of an electron-withdrawing group like chlorine on the aromatic ring can hinder the cyclization step.[6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, a common dehydrating agent like phosphorus oxychloride (POCl₃) may not be strong enough.[3][6]

  • Poor Quality of Reagents: The presence of moisture in the reagents or solvent can quench the dehydrating agent and halt the reaction.

  • Inappropriate Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. Prolonged reaction times at high temperatures can also lead to decomposition of the starting material or product.[5]

Solutions:

  • Stronger Dehydrating Agent: If using POCl₃ alone is ineffective, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be used for less reactive substrates.[3][5][6] Other options include polyphosphoric acid (PPA) or triflic anhydride (Tf₂O).[3][5]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

  • Optimize Reaction Conditions: Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.[5] Consider using a higher boiling point solvent like xylene instead of toluene to increase the reaction temperature.[6]

Q6: I am observing significant side product formation. What are the likely side reactions?

A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5][6] This is more prevalent when the formation of a conjugated system is favorable.[5] Additionally, abnormal regioisomers can sometimes form depending on the substitution pattern of the starting material.[5][10]

Solutions:

  • Milder Reaction Conditions: Employing modern protocols with milder reagents, such as triflic anhydride and 2-chloropyridine, can allow the reaction to proceed at lower temperatures, potentially suppressing side reactions.[6]

  • Alternative Synthetic Routes: If side product formation is persistent, exploring an alternative synthetic strategy like a modified Pomeranz-Fritsch reaction might be beneficial.[11][12]

Illustrative Data for Synthesis Optimization

The following table provides typical yield ranges for isoquinoline synthesis under different conditions. Note that these are illustrative and actual yields for this compound may vary.

Dehydrating AgentTemperatureTypical Yield RangeNotes
POCl₃Reflux40-60%Standard conditions, may be insufficient for deactivated rings.
P₂O₅ in POCl₃Reflux60-85%More potent, suitable for less reactive starting materials.[5][6]
Polyphosphoric Acid (PPA)140-160 °C50-75%An alternative strong acid catalyst.[5]
Triflic Anhydride (Tf₂O)0 °C to RT70-90%Milder conditions, can reduce side reactions.[5]

Purification Troubleshooting Guide

Q7: I am having trouble purifying my crude this compound by recrystallization. What are common issues?

Recrystallization is a powerful purification technique, but several issues can arise:

  • No Crystal Formation: This can happen if too much solvent was used, or if the compound is highly soluble in the chosen solvent even at low temperatures.[9]

  • Oiling Out: The product may separate as an oil instead of crystals if the solution is cooled too quickly, if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities.[9]

  • Low Recovery: This can be caused by using too much solvent or washing the crystals with solvent that is not ice-cold.[9]

  • Colored Impurities Remain: Some impurities may co-crystallize with the product.[9]

Solutions:

  • For No Crystal Formation: Try boiling off some solvent to concentrate the solution. You can also scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[9][13]

  • To Prevent Oiling Out: Allow the solution to cool more slowly. Using a lower boiling point solvent system can also help.[9]

  • To Improve Recovery: Use the minimum amount of hot solvent to dissolve the crude product and wash the collected crystals with a minimal amount of ice-cold solvent.[9]

  • To Remove Colored Impurities: Add a small amount of activated charcoal to the hot solution before filtration.[9][14]

Q8: When should I choose column chromatography over recrystallization?

Column chromatography is generally preferred when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have similar solubility profiles to the desired product.

  • The crude product is an oil.[9]

  • A very high level of purity (>99%) is required.[9]

Illustrative Purity and Yield Data for Purification Methods

This table shows typical outcomes for the purification of chloro-substituted quinolines and isoquinolines.

Purification MethodTypical Purity AchievedTypical Yield RangeBest For
Recrystallization95-98%60-80%Removing minor impurities and obtaining a crystalline solid.[9]
Column Chromatography>99%50-75%Separating complex mixtures and achieving high purity.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction (General Procedure)

  • Amide Formation: React 1-(3-chlorophenyl)propan-2-one with a suitable amine to form the corresponding N-[2-(4-chlorophenyl)-1-methylethyl]acetamide.

  • Cyclization: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place the amide starting material. Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and phosphorus pentoxide (P₂O₅) (1-2 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, ensuring the temperature is kept low.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline intermediate.

  • Aromatization: The dihydroisoquinoline can be aromatized to the final this compound by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8] For chloro-substituted isoquinolines, ethanol/water or hexane/ethyl acetate mixtures are good starting points.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[9][13]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9][13]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[9][13]

Protocol 3: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase.[8] Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities.[8]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent that is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.[8][15]

  • Elution: Pass the eluent through the column and collect fractions. Monitor the composition of the fractions by TLC.[8]

  • Isolation: Combine the pure fractions containing the this compound and evaporate the solvent to yield the purified product.

Visualizations

SynthesisWorkflow start Starting Materials (e.g., Substituted β-phenylethylamide) process_cyclization Cyclization start->process_cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) process process intermediate intermediate process_aromatization Aromatization intermediate->process_aromatization Aromatization (e.g., Pd/C) product product end_product Pure 6-Chloro-3- methylisoquinoline product->end_product Purification process_cyclization->intermediate Crude Dihydroisoquinoline process_aromatization->product Crude Product

Caption: General workflow for the synthesis of this compound.

PurificationWorkflow crude_product Crude this compound process Recrystallization crude_product->process Initial Purification Attempt decision decision recrystallized_product Crystalline Product (95-98%) decision->recrystallized_product Purity Acceptable process2 Column Chromatography decision->process2 Purity Not Acceptable process->decision Assess Purity (TLC/HPLC) final_product Pure Product (>99%) process2->final_product

Caption: Decision workflow for the purification of this compound.

TroubleshootingTree problem Low or No Yield in Synthesis question1 Are Reagents Anhydrous? problem->question1 Diagnosis question question solution solution solution1 Dry Solvents/Reagents Use Flame-Dried Glassware question1->solution1 No question2 Is Dehydrating Agent Strong Enough? question1->question2 Yes solution2 Use Stronger Agent (e.g., P₂O₅ in POCl₃) question2->solution2 No question3 Is Reaction Temperature Optimal? question2->question3 Yes solution3 Increase Temperature (Higher Boiling Solvent) Monitor by TLC question3->solution3 No solution4 Consider Alternative Synthetic Route question3->solution4 Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Purification of 6-Chloro-3-methylisoquinoline by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-Chloro-3-methylisoquinoline by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Recrystallization is often suitable for removing minor impurities and obtaining a crystalline final product, while column chromatography is ideal for separating more complex mixtures to achieve high purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route employed. Common impurities may include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For instance, if a Bischler-Napieralski or similar cyclization reaction is used, residual acylating agents or dehydration agents might be present. Incomplete cyclization or side reactions can also lead to the formation of related isoquinoline or N-acylphenethylamine derivatives.

Q3: My purified product is an oil, but I expect a solid. What should I do?

A3: this compound is expected to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. First, attempt to remove any remaining solvent under high vacuum. If the product persists as an oil, a more rigorous purification method, such as column chromatography, is recommended before attempting recrystallization again.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. To confirm the structure and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.

Data Presentation

The following table summarizes illustrative quantitative data that can be expected from the purification of crude this compound. These values can vary based on the initial purity of the crude material and the optimization of the purification method.

Purification MethodTypical PurityTypical YieldPrimary Application
Recrystallization95-98%60-80%Removing minor impurities and obtaining crystalline material.
Column Chromatography>99%50-75%Separating complex mixtures and achieving high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try adding a less polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until turbidity persists, then heat gently until the solution is clear again and allow to cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of pure product if available.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. Significant impurities are present.1. Use a lower-boiling point solvent or a solvent mixture.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Purify the crude product by column chromatography before attempting recrystallization.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
Colored impurities remain in the crystals. The colored impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of spots on TLC. The eluent system is not optimal (too polar or not polar enough).Adjust the solvent polarity. For normal phase silica gel, increase polarity to lower Rf values and improve separation of polar compounds, or decrease polarity to better separate non-polar compounds. A common starting point is a mixture of hexane and ethyl acetate.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture (gradient elution).
The compound is degrading on the column. This compound, being a nitrogen-containing heterocycle, can be sensitive to the acidic nature of standard silica gel.1. Use a deactivated silica gel (e.g., by adding a small amount of a non-nucleophilic base like triethylamine, ~0.5-1% v/v, to the eluent).2. Consider using a different stationary phase, such as neutral alumina.
The column runs dry. Insufficient monitoring of the solvent level.Always ensure there is enough solvent in the reservoir above the stationary phase to prevent the column from running dry, which can lead to cracking of the silica bed and poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent with swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give an Rf value of 0.2-0.3 for this compound.

  • Prepare the Column: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Minor Impurities column Column Chromatography crude->column Major/Complex Impurities analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis waste Impurities in Mother Liquor/Eluent recrystallization->waste column->analysis column->waste analysis->recrystallization Impurities Remain analysis->column Impurities Remain pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: A decision workflow for the purification of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask - Add seed crystal crystals->troubleshoot_no_crystals No collect Collect Crystals oiling_out->collect No troubleshoot_oiling Troubleshoot: - Use lower boiling solvent - Cool slower - Pre-purify by chromatography oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->dissolve troubleshoot_oiling->start

Caption: Troubleshooting guide for common issues during recrystallization.

Side reactions and byproduct formation in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common isoquinoline synthesis methodologies.

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Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2]

Troubleshooting Guide & FAQs

Q1: My Bischler-Napieralski reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

A1: Low or no yield can be attributed to several factors. Here’s a summary of potential causes and recommended troubleshooting steps:

Potential Cause Suggested Solution
Insufficiently activated aromatic ring The aromatic ring of the β-arylethylamide substrate requires electron-donating groups to facilitate intramolecular electrophilic aromatic substitution.[3] If your substrate has electron-withdrawing groups, consider using stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃.[3] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) can be more effective.
Weak or inappropriate dehydrating agent For standard substrates, phosphorus oxychloride (POCl₃) is commonly used.[4] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is more potent.[3] Other effective reagents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[4] Ensure the dehydrating agent is fresh and anhydrous.
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to the degradation of sensitive substrates or products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. If decomposition is observed, consider switching to milder reaction conditions, such as using Tf₂O at lower temperatures.
Incomplete reaction The reaction may require higher temperatures or longer reaction times for less reactive substrates. Consider switching to a higher-boiling solvent (e.g., from toluene to xylene) to increase the reaction temperature.
Poor solubility of starting material Ensure that the β-arylethylamide is sufficiently soluble in the chosen solvent. Anhydrous dichloromethane (DCM), toluene, or acetonitrile are common choices.

Q2: I am observing a significant amount of a styrene byproduct. What is this side reaction and how can I minimize it?

A2: The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction .[5] This occurs when the nitrilium ion intermediate, central to the Bischler-Napieralski mechanism, undergoes elimination instead of cyclization.[5]

To minimize this side reaction:

  • Use a nitrile solvent: Employing a nitrile solvent that corresponds to the nitrile being eliminated can shift the equilibrium away from the retro-Ritter pathway.[5]

  • Employ milder conditions: The use of oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination, can be an effective strategy.[6]

  • Lower the reaction temperature: If possible, running the reaction at a lower temperature may favor the desired cyclization over the elimination pathway.

Q3: My reaction has resulted in an unexpected regioisomer. Why did this happen?

A3: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and cyclization will occur at the most electronically favorable position on the aromatic ring. If there are multiple potential sites for cyclization, a mixture of regioisomers can be formed. The substitution pattern on the aromatic ring dictates the regioselectivity. In some cases, particularly with P₂O₅, an ipso-attack followed by rearrangement can lead to unexpected products.[4] Careful consideration of the electronics of your substrate is crucial in predicting the outcome.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv.).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and may require cooling with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

  • In an oven-dried flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv.).

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv.).

  • Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C for a further 20 minutes.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.[7]

Reaction Mechanism and Side Reaction Visualization

Bischler_Napieralski cluster_main Main Reaction Pathway cluster_side Side Reaction: Retro-Ritter Start β-Arylethylamide Intermediate1 N-Acyliminium Ion / Nitrilium Ion Start->Intermediate1 Dehydrating Agent (e.g., POCl₃) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Aromatic Substitution Side_Intermediate N-Acyliminium Ion / Nitrilium Ion Product 3,4-Dihydroisoquinoline Intermediate2->Product Deprotonation Side_Product Styrene Byproduct Side_Intermediate->Side_Product Elimination

Caption: Bischler-Napieralski reaction and retro-Ritter side reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9]

Troubleshooting Guide & FAQs

Q1: My Pictet-Spengler reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Pictet-Spengler reaction can often be traced back to several key factors:

Potential Cause Suggested Solution
Low reactivity of the aromatic ring The reaction is an electrophilic aromatic substitution, so electron-donating groups on the β-arylethylamine are beneficial.[10] For less reactive substrates, stronger acid catalysts (e.g., trifluoroacetic acid) or higher temperatures may be necessary.
Inappropriate acid catalyst A range of protic acids (HCl, H₂SO₄, TFA) and Lewis acids (BF₃·OEt₂) can be used.[10] The optimal choice depends on the substrate. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective. An acid catalyst screen may be necessary to find the optimal conditions.
Unfavorable reaction temperature The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating. Experiment with a range of temperatures from room temperature to reflux. Be aware that higher temperatures can sometimes lead to decomposition.
Poor choice of solvent The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents like methanol are common, aprotic solvents such as dichloromethane or acetonitrile have been shown to improve yields in certain cases.
Decomposition of starting materials or product Sensitive functional groups on the aldehyde or β-arylethylamine may not be stable under the reaction conditions. Consider using milder reaction conditions (lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products can be due to several side reactions:

  • Over-alkylation or polymerization: The product can sometimes react further with the starting materials. Using a slight excess of the carbonyl compound can help to ensure the complete consumption of the amine starting material.[10] Slow, dropwise addition of the aldehyde can also minimize these side reactions.

  • Formation of regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained. The choice of solvent can sometimes influence regioselectivity.

  • Oxidation of the product: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q3: I am performing a stereoselective Pictet-Spengler reaction and observing racemization. How can I prevent this?

A3: Loss of enantiomeric excess can be a problem in stereoselective Pictet-Spengler reactions. To mitigate this:

  • Control the temperature: Lower temperatures generally favor the kinetically controlled product and can help prevent racemization.

  • Choose the right catalyst: The use of a suitable chiral auxiliary or catalyst, such as a chiral phosphoric acid, is crucial for maintaining stereochemical integrity.[11]

Experimental Protocol

Protocol: General Procedure for the Synthesis of a Tetrahydroisoquinoline

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or methanol).

  • Add the aldehyde or ketone (1.0-1.2 equiv.) to the stirred solution at room temperature.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv.) dropwise.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[1][12]

Reaction Workflow Visualization

Pictet_Spengler_Workflow Start Dissolve β-Arylethylamine in Solvent Add_Carbonyl Add Aldehyde or Ketone Start->Add_Carbonyl Add_Catalyst Add Acid Catalyst Add_Carbonyl->Add_Catalyst React Stir at Desired Temperature (Monitor by TLC) Add_Catalyst->React Workup Quench with Base and Extract React->Workup Purify Purify by Chromatography Workup->Purify Product Tetrahydroisoquinoline Purify->Product

Caption: General experimental workflow for the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14]

Troubleshooting Guide & FAQs

Q1: My Pomeranz-Fritsch reaction is failing or giving very low yields. What should I check?

A1: The Pomeranz-Fritsch reaction can be sensitive to reaction conditions. Here are some common issues and solutions:

Potential Cause Suggested Solution
Ineffective acid catalyst The reaction typically requires strong acids. Concentrated sulfuric acid is traditionally used.[15] Other effective catalysts include polyphosphoric acid (PPA) and trifluoroacetic anhydride.[13] The choice and concentration of the acid are critical and may require optimization.
Decomposition of intermediates The intermediates in the Pomeranz-Fritsch reaction can be unstable under strongly acidic conditions and at high temperatures. This can lead to the formation of byproducts or polymerization. Careful control of the reaction temperature and time is crucial.
Low reactivity of the benzaldehyde Electron-donating groups on the benzaldehyde substrate can facilitate the cyclization step. For substrates with electron-withdrawing groups, harsher conditions (stronger acid, higher temperature) may be necessary, which can also increase the likelihood of side reactions.
Issues with the aminoacetal Ensure the 2,2-dialkoxyethylamine is pure and dry. The acetal can hydrolyze in the presence of moisture, which can inhibit the reaction.

Q2: I am isolating an oxazole instead of the expected isoquinoline. Why is this happening?

A2: The formation of an oxazole is a known side reaction in the Pomeranz-Fritsch synthesis. This occurs when the intermediate, after the initial condensation, undergoes an alternative cyclization pathway where the nitrogen attacks the carbonyl carbon of the aldehyde derived from the acetal, followed by dehydration. This pathway competes with the desired electrophilic attack on the benzene ring.

To favor the formation of the isoquinoline:

  • Use a stronger acid: Harsher acidic conditions generally favor the electrophilic aromatic substitution required for isoquinoline formation.

  • Modify the substrate: The electronic properties of the benzaldehyde can influence the reaction pathway. More electron-rich benzaldehydes are more likely to undergo the desired cyclization.

Q3: Can I use a modification of the Pomeranz-Fritsch reaction to improve yields or expand the substrate scope?

A3: Yes, several modifications have been developed:

  • Schlittler-Müller Modification: This involves the condensation of a benzylamine with a glyoxal hemiacetal, which can be a more efficient route for certain substrates.[15]

  • Bobbitt Modification: This modification leads to the formation of a tetrahydroisoquinoline by hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization.[15]

Experimental Protocol

Protocol: General Procedure for the Pomeranz-Fritsch Synthesis

  • Step 1: Formation of the Benzalaminoacetal

    • In a round-bottom flask, combine the benzaldehyde (1.0 equiv.) and 2,2-diethoxyethylamine (1.0 equiv.).

    • The condensation can often be achieved by stirring the neat reactants at room temperature or with gentle heating. The removal of water, for example, by azeotropic distillation with toluene, can drive the reaction to completion.

    • Monitor the formation of the Schiff base by TLC or NMR. The crude benzalaminoacetal can often be used in the next step without further purification.

  • Step 2: Acid-Catalyzed Cyclization

    • Carefully add the crude benzalaminoacetal to a cooled, stirred solution of the acid catalyst (e.g., concentrated sulfuric acid). This step is highly exothermic.

    • After the initial exotherm subsides, the reaction mixture is typically heated (temperatures can range from room temperature to over 100 °C, depending on the substrate and acid).

    • The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC (after careful quenching of an aliquot).

    • Once the reaction is complete, cool the mixture and carefully pour it onto ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) until the product precipitates or to enable extraction.

    • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude isoquinoline by column chromatography or distillation.[13][16]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Are Reagents Pure and Anhydrous? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Sol_Reagents No Check_Substrate Is the Aromatic Ring Sufficiently Activated? Check_Conditions->Check_Substrate Yes Sol_Conditions Optimize Temperature, Time, and Catalyst Check_Conditions->Sol_Conditions No Sol_Substrate Use Stronger Catalyst or Milder, Modern Protocol Check_Substrate->Sol_Substrate No Side_Products Byproduct Formation Observed? Check_Substrate->Side_Products Yes Sol_Reagents->Start Sol_Conditions->Start Sol_Substrate->Start Identify_Side_Product Identify Byproduct (e.g., Styrene, Oxazole) Side_Products->Identify_Side_Product Yes Success Improved Yield Side_Products->Success No Modify_Conditions Modify Conditions to Minimize Side Reaction Identify_Side_Product->Modify_Conditions Modify_Conditions->Success

Caption: A logical workflow for troubleshooting common issues in isoquinoline synthesis.

References

Troubleshooting low yields in Bischler-Napieralski cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize yields in the Bischler-Napieralski cyclization for the synthesis of 3,4-dihydroisoquinolines.

Troubleshooting Guide

Low yields in the Bischler-Napieralski reaction are a common issue. This guide will help you diagnose and resolve potential problems in your experimental setup.

Low to No Product Formation
Symptom Probable Cause Recommended Solution
No or minimal consumption of starting material.Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder or prevent cyclization.[1]- The reaction is most effective with electron-donating groups on the benzene ring.[1][2] If your substrate is not sufficiently activated, consider using stronger dehydrating agents or alternative synthetic routes.
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1]- Use a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][3][4] - For sensitive substrates, consider modern, milder protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[5][6]
Inappropriate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.[1]- Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene).[7] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Moisture in the Reaction: The dehydrating agents used are highly sensitive to moisture.- Ensure all glassware is oven-dried before use. - Use anhydrous solvents and reagents.[4]
Formation of Side Products
Symptom Probable Cause Recommended Solution
Significant amount of a styrene derivative observed in the crude product.Retro-Ritter Reaction: This is a major competing side reaction where the nitrilium ion intermediate fragments to form a styrene derivative. This is more prevalent when the resulting styrene is highly conjugated.[1][7]- Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[4][7] - Milder Conditions: Employing a milder protocol, such as the use of Tf₂O and 2-chloropyridine at lower temperatures, can suppress this side reaction.[1] - Alternative Chemistry: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[1][4][7]
Isolation of an unexpected regioisomer.Alternative Cyclization Pathway: Cyclization may occur at an alternative, electronically favorable position on the aromatic ring. With P₂O₅, ipso-attack followed by rearrangement can occur.[3][5]- Reagent Selection: The choice of dehydrating agent can influence the regioselectivity. POCl₃ often favors the "normal" product.[5] - Thorough Characterization: Use NMR and mass spectrometry to identify all isomers formed.
Reaction Mixture Issues
Symptom Probable Cause Recommended Solution
The reaction mixture becomes a thick, unmanageable tar.Polymerization and Decomposition: This can occur at high temperatures or with prolonged reaction times, especially with sensitive substrates.[5]- Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[5] - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[5] - Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[1]

Comparative Yields of Dehydrating Agents

The choice of dehydrating agent is critical and depends on the reactivity of the substrate. The following table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide, a common substrate, under various conditions.

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux~75-85
P₂O₅ in POCl₃TolueneReflux>90
Tf₂O, 2-chloropyridineDichloromethane-20°C to 0°C~90-95

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[5]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with an aqueous solution of NaOH or NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Procedure for Less Reactive Substrates using Phosphorus Pentoxide (P₂O₅) in POCl₃

This method is suitable for substrates with electron-neutral or electron-withdrawing groups on the aromatic ring.[3][4]

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv) and phosphorus pentoxide (P₂O₅) (1.5 - 2.0 equiv).

  • Under an inert atmosphere, add phosphorus oxychloride (POCl₃) as the solvent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Follow the work-up procedure described in Protocol 1.

Protocol 3: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, is advantageous for sensitive substrates and can often be performed at lower temperatures.[5][7]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).

  • Cool the mixture to a low temperature (e.g., -20°C).

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[5]

  • Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Follow the extraction and purification steps outlined in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a fundamental method for synthesizing isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[3]

Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:

  • Deactivated Aromatic Ring: The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups significantly hinder the cyclization.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ may not be strong enough.[1]

  • Side Reactions: The retro-Ritter reaction, which forms a styrene derivative, is a major competing pathway.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1][5]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates.[1][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2]

Q4: I am observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative points to the retro-Ritter reaction.[7] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4][7]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][7]

Q5: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[5]

  • Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[5]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[5]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[5]

Visualizations

Bischler_Napieralski_Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield in Bischler-Napieralski Reaction sm_consumed Is Starting Material Consumed? start->sm_consumed side_products Are Side Products Observed? sm_consumed->side_products Yes check_activation Check Aromatic Ring Activation (Needs EDGs) sm_consumed->check_activation No tar_formation Is There Tar Formation? side_products->tar_formation No milder_conditions Use Milder Conditions (Tf2O, lower temp) side_products->milder_conditions Yes control_temp_time Control Temperature and Time Carefully tar_formation->control_temp_time Yes increase_potency Increase Dehydrating Agent Potency (e.g., P2O5 in POCl3 or Tf2O) optimize_conditions Optimize Reaction Conditions (Higher Temp, Longer Time) increase_potency->optimize_conditions check_activation->increase_potency change_solvent Change Solvent (e.g., corresponding nitrile) milder_conditions->change_solvent ensure_stirring Ensure Sufficient Solvent for Stirring control_temp_time->ensure_stirring

Caption: Troubleshooting workflow for low yields.

Bischler_Napieralski_Mechanism cluster_mechanism Reaction Mechanism amide β-Arylethylamide activation Activation with Dehydrating Agent (e.g., POCl3) amide->activation intermediate Electrophilic Intermediate (Nitrilium Ion) activation->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization side_reaction Retro-Ritter Reaction intermediate->side_reaction dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline styrene Styrene Derivative side_reaction->styrene

Caption: General mechanism and side reaction.

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing the synthesis of these important heterocyclic compounds. Isoquinolines are a critical structural motif in numerous natural products and pharmaceuticals, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1][2]

This guide focuses on troubleshooting three key named reactions used for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Section 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[3][4][5] It is an intramolecular electrophilic aromatic substitution reaction that requires acidic conditions and a dehydrating agent.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are crucial intermediates in the preparation of isoquinoline alkaloids and their derivatives.[6][7]

Q2: What are the common dehydrating agents used in this reaction?

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[3][8] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[3][6][8] Milder, more modern protocols may use triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[4][6]

Q3: What are the proposed mechanisms for the Bischler-Napieralski reaction?

Two primary mechanisms are proposed. One involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization. The other proceeds through a more electrophilic nitrilium ion intermediate that is then trapped by the electron-rich aromatic ring.[3][8] The prevailing mechanism can be influenced by the specific reaction conditions.[3][8]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low to No Product Formation Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronics of the aromatic ring. Electron-withdrawing groups will hinder the reaction.[6]The reaction is most effective with electron-donating groups on the benzene ring.[6] If the ring is deactivated, consider using stronger dehydrating agents or alternative synthetic routes.
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common agents like POCl₃ may not be strong enough.[6]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[6][9] Alternatively, the milder and often more effective Tf₂O/2-chloropyridine protocol can be employed.[6]
Moisture in Reaction: The reaction is sensitive to moisture.[9]Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[9]
Formation of Styrene Side Product Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative, especially when the resulting styrene is highly conjugated.[6][10]Lower the reaction temperature.[9] Consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[9][10] An alternative is to use oxalyl chloride to form an N-acyliminium intermediate which is less prone to fragmentation.[10]
Complex Mixture of Products/Degradation High Reaction Temperature or Prolonged Reaction Time: Sensitive substrates may decompose under harsh conditions, leading to tar formation.[6][8]Carefully control the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[8][9]
Formation of an Unexpected Regioisomer Alternative Cyclization Position: Cyclization may occur at a different, electronically favorable position on the aromatic ring.[6] This can be influenced by the substitution pattern. With P₂O₅, ipso-attack followed by rearrangement can occur.[6][8]Modify activating groups to direct the cyclization to the desired position. Consider using POCl₃ alone, which may favor the "normal" product.[8]
Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. Cooling in an ice bath may be necessary due to the exothermic nature of the addition.[8]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[9]

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with an aqueous base (e.g., NaOH).[9]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[6]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[6]

Diagrams

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product start β-Arylethylamide intermediate Nitrilium Ion (or Imine-Ester) start->intermediate Dehydrating Agent (e.g., POCl₃) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline cyclized->product Rearomatization

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Troubleshooting_Workflow start Low Yield in Bischler-Napieralski Reaction q1 Is the aromatic ring electron-rich? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the dehydrating agent potent enough? a1_yes->q2 sol1 Consider alternative synthesis or use stronger activating groups. a1_no->sol1 end Re-evaluate and optimize reaction conditions. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are side products (e.g., styrene) observed? a2_yes->q3 sol2 Use stronger agent (P₂O₅/POCl₃) or milder Tf₂O protocol. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower reaction temperature. Use nitrile as solvent. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[11][12] This reaction is typically acid-catalyzed and is considered a special case of the Mannich reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What makes the Pictet-Spengler reaction so useful in synthesis?

Its ability to construct the tetrahydroisoquinoline core, a common feature in many alkaloids and pharmacologically active compounds, under relatively mild conditions makes it a powerful tool in organic synthesis.[11][13] It is also used in the biosynthesis of many natural products.[11]

Q2: What is the driving force for the Pictet-Spengler reaction?

The driving force is the formation of a highly electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[11] This iminium ion is then attacked by the electron-rich aromatic ring to initiate cyclization.[11]

Q3: Are there variations of the Pictet-Spengler reaction?

Yes, a notable variation is the N-acyliminium ion Pictet-Spengler reaction, where the intermediate imine is acylated to form a more reactive N-acyliminium ion. This allows for cyclization to occur under milder conditions with a broader range of aromatic systems.[11]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Reaction Not Proceeding or Low Yield Insufficiently Activated Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring will disfavor the cyclization.The reaction works best with electron-donating groups on the aromatic ring.[14] For less activated systems, stronger acid catalysis or higher temperatures may be required.
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.Optimize the acid catalyst. Common choices include hydrochloric acid and trifluoroacetic acid.[9] For particularly challenging substrates, superacids may be necessary.[15]
Aldehyde/Ketone Decomposition: Some carbonyl compounds may be unstable under the reaction conditions.Use a stable source of the carbonyl compound, such as 1,3,5-trioxane for formaldehyde.[16] Consider preparing the Schiff base separately before subjecting it to the acid catalyst.[14]
Formation of Side Products Side Reactions of Reactants: At high buffer concentrations or with prolonged reaction times, side reactions like auto-oxidation of dopamine or aldehyde polymerization can occur.[15]Optimize reaction time and buffer concentration. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Difficulty in Product Isolation/Purification Formation of Emulsions During Workup: The basic nitrogen atom in the product can lead to issues during aqueous workup.Careful pH adjustment during extraction is necessary. Use of brine washes can help break emulsions.
Experimental Protocol

General Procedure for Tetrahydroisoquinoline Synthesis

  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane, or a protic solvent like ethanol).

  • Add the aldehyde or ketone (1.0-1.2 equiv).

  • Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) and stir the mixture at the appropriate temperature (from room temperature to reflux), monitoring by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

  • Purify the product by column chromatography or recrystallization.

Diagrams

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Iminium Ion Formation cluster_cyclization Cyclization cluster_product Product start β-Arylethylamine + Aldehyde/Ketone intermediate Iminium Ion start->intermediate Condensation (Acid-catalyzed) cyclized Spirocyclic Intermediate intermediate->cyclized Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline cyclized->product Deprotonation & Rearomatization

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Section 3: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzalaminoacetal, which is formed by the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is a major challenge in the Pomeranz-Fritsch reaction?

The ring closure step can be difficult, and yields can vary significantly with the concentration of the acid used.[20] In some cases, the reaction may fail completely.[20]

Q2: What are some common modifications to the Pomeranz-Fritsch reaction?

Important modifications include the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, and the Bobbitt modification, which involves hydrogenation of the benzalaminoacetal before cyclization to yield a tetrahydroisoquinoline.[17]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Yield of Isoquinoline Incorrect Acid Concentration: The yield of the Pomeranz-Fritsch reaction is highly dependent on the acid concentration.[20]A systematic screening of acid catalysts and their concentrations is recommended. Concentrated sulfuric acid is traditionally used, but other acids like methanesulfonic acid have also been employed.[21][22]
Sluggish Cyclization: The electrophilic cyclization of the benzalaminoacetal can be slow.The Fischer modification, using fuming sulfuric acid, can improve yields.[22] Ensure anhydrous conditions, as water can interfere with the reaction.
Formation of Side Products Interference from Other Functional Groups: In some cases, other functional groups in the molecule can interfere with the desired cyclization.Protecting groups may be necessary. For example, if a secondary amine is present elsewhere in the molecule, it may need to be protected (e.g., with a tosyl group) to prevent side reactions.[22]
Experimental Protocol

General Two-Step Procedure

Step 1: Formation of the Benzalaminoacetal

  • Condense the benzaldehyde with 2,2-diethoxyethylamine, often with azeotropic removal of water, to form the benzalaminoacetal (Schiff base).

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the benzalaminoacetal to a solution of the acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature.

  • Heat the reaction mixture as required, monitoring for the formation of the isoquinoline product by TLC or GC-MS.

  • After the reaction is complete, carefully quench the reaction by pouring it onto ice and neutralizing with a base.

  • Extract the isoquinoline product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude product, often by distillation or chromatography.[23]

Diagrams

Pomeranz_Fritsch_Workflow start Benzaldehyde + 2,2-Dialkoxyethylamine step1 Condensation start->step1 intermediate Benzalaminoacetal (Schiff Base) step1->intermediate step2 Acid-Catalyzed Cyclization intermediate->step2 product Isoquinoline step2->product

Caption: General workflow of the Pomeranz-Fritsch reaction.

References

Stability and degradation of 6-Chloro-3-methylisoquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Chloro-3-methylisoquinoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal ambient conditions, such as room temperature and in the absence of light.[1] However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The chloro group on the isoquinoline ring can be susceptible to hydrolysis under acidic or basic conditions, potentially being replaced by a hydroxyl group.

  • Oxidation: The isoquinoline ring and the methyl group can be susceptible to oxidation, leading to the formation of N-oxides, ring-opened products, or oxidation of the methyl group to a carboxylic acid.[4]

  • Photodegradation: Aromatic systems like isoquinoline can be sensitive to light, which may induce photolytic reactions, including potential cleavage of the carbon-chlorine bond.[5]

Q3: How should I handle and store this compound to ensure its integrity?

A3: To maintain the stability of this compound, adhere to the following handling and storage guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark environment.[2][3] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

  • Handling: Use in a well-ventilated area.[1][2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3] Avoid creating dust if handling a solid form.[2]

  • Solutions: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature. The stability in different solvents should be experimentally determined.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for stability testing.[6][7] This method can separate the parent compound from its degradation products. Coupling HPLC with mass spectrometry (LC-MS) can aid in the identification of the degradation products by providing molecular weight information.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique for analysis.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results (e.g., varying peak areas for the same sample) Degradation of the compound in the sample solution.Prepare samples fresh before analysis. If samples must be stored, keep them at a low temperature and protected from light. Evaluate the stability of the compound in the chosen analytical solvent.
Fluctuation in experimental conditions.Ensure consistent experimental parameters such as temperature, pH, and instrument settings between runs.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a photodiode array (PDA) detector to check for peak purity.[7] Use LC-MS to identify the molecular weights of the unknown peaks.[6]
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Run a blank injection to check for solvent-related peaks.
Significant loss of the parent compound with no corresponding degradation peaks Formation of non-UV active or volatile degradation products.Use a mass-sensitive detector like a mass spectrometer or a charged aerosol detector (CAD) in addition to a UV detector.
Precipitation of the compound or a degradation product.Visually inspect the sample for any precipitate. If precipitation is observed, try a different solvent or adjust the pH to improve solubility.
No degradation observed under stress conditions The applied stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Note that the goal is to achieve 5-20% degradation.[5]

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[9][10] The following are generalized protocols for conducting forced degradation studies on this compound. These may need to be optimized for your specific experimental setup.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute to a suitable concentration for analysis.[5]

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Keep the mixture at room temperature for a defined period (e.g., 1, 2, 4, 6 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute for analysis.[5]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a defined period, protected from light.

  • At each time point, withdraw an aliquot and dilute for analysis.[5]

5. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

  • Also, expose the stock solution to the same thermal stress.

  • At regular intervals, withdraw samples, dissolve/dilute them, and analyze.[5]

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At the end of the exposure period, prepare solutions from the solid sample and dilute the exposed solution for analysis.[5]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis 1N HCl24 hours60°CData to be filledData to be filled
Basic Hydrolysis 1N NaOH6 hoursRoom TempData to be filledData to be filled
Oxidative 3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal (Solid) -48 hours80°CData to be filledData to be filled
Thermal (Solution) -48 hours80°CData to be filledData to be filled
Photolytic (Solid) Light Exposure7 daysRoom TempData to be filledData to be filled
Photolytic (Solution) Light Exposure7 daysRoom TempData to be filledData to be filled

Note: This table is a template. The actual data will depend on the experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acidic (1N HCl, 60°C) prep->acid base Basic (1N NaOH, RT) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize if applicable dilute Dilution neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

troubleshooting_logic start Unexpected Peak in Chromatogram purity Check Peak Purity (PDA Detector) start->purity ms Identify Molecular Weight (LC-MS) purity->ms Impure contaminant Possible Contaminant purity->contaminant Pure degradation_pathway Correlate with Potential Degradation Pathway ms->degradation_pathway blank Analyze Blank Sample contaminant->blank blank->degradation_pathway Peak Absent source Identify Source of Contamination blank->source Peak Present

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Synthesis of 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Chloro-3-methylisoquinoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful and scalable production of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions. The primary synthetic routes covered are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield 1. Deactivated Aromatic Ring: The electron-withdrawing nature of the chloro-substituent can hinder the electrophilic aromatic substitution.[1] 2. Insufficiently Potent Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) alone may not be strong enough for this substrate.[1] 3. Incomplete Reaction: Reaction time may be too short or the temperature too low.1. Use a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[2] 2. Consider a milder, more modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine.[1] 3. Increase the reaction temperature by using a higher-boiling solvent (e.g., xylene instead of toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]
Formation of a Dark, Tarry Substance 1. Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to degradation.[2] 2. Substrate Instability: The starting material may be unstable under the strongly acidic reaction conditions.1. Reduce the reaction time and monitor the progress closely.[2] 2. Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[1] 3. If decomposition persists, consider an alternative synthetic route.
Formation of Styrene Side-Products (Retro-Ritter Reaction) 1. Fragmentation of the Nitrilium Ion Intermediate: This is a common side reaction in Bischler-Napieralski synthesis.[1][3]1. Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[3] 2. Employ a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[3]
Formation of Unexpected Regioisomers 1. Alternative Cyclization Pathways: The substitution pattern on the aromatic ring can influence the position of cyclization.[1]1. This is less likely for the target molecule due to the defined substitution pattern, but careful characterization of the product is essential.
Pomeranz-Fritsch Reaction Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Low or Variable Yields 1. Harsh Reaction Conditions: Classical methods using concentrated sulfuric acid can lead to decomposition of sensitive substrates. 2. Hydrolysis of Intermediates: The imine intermediate can be susceptible to hydrolysis under strongly acidic conditions.1. Consider using milder acid catalysts such as Lewis acids or a mixture of sulfuric and hydrochloric acid.[4] 2. Explore modifications to the reaction, such as the Schlittler-Muller or Bobbitt modifications, which may offer better yields for specific substrates.[5]
Incomplete Cyclization 1. Insufficient Acid Strength or Concentration: The acid catalyst may not be effective enough to promote ring closure.1. Experiment with different acid catalysts and concentrations, such as polyphosphoric acid or superpolyphosphoric acid.[4]
Difficulty in Product Isolation 1. Emulsion Formation during Workup: The basic workup can sometimes lead to stable emulsions.1. Add a saturated solution of sodium chloride (brine) to help break the emulsion. 2. Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred method for synthesizing this compound, Bischler-Napieralski or Pomeranz-Fritsch?

A1: Both the Bischler-Napieralski and Pomeranz-Fritsch reactions are viable methods for synthesizing the isoquinoline core. The choice often depends on the availability of starting materials and the desired scale of the reaction. The Bischler-Napieralski reaction is widely used for a variety of substituted isoquinolines.[2][3] The Pomeranz-Fritsch reaction also offers a versatile route, though yields can be variable.[6]

Q2: What are the key safety precautions to take when running these reactions?

A2: Both synthetic routes involve the use of strong acids and corrosive reagents. Phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and concentrated sulfuric acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Q4: What are the most common methods for purifying the crude this compound?

A4: The most common purification methods are recrystallization and column chromatography.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for removing minor impurities.[7] For more complex mixtures or to achieve high purity, column chromatography on silica gel is recommended.[7]

Q5: What are the expected side products in the synthesis of this compound?

A5: In the Bischler-Napieralski reaction, the main side product is often the corresponding styrene derivative resulting from a retro-Ritter reaction.[3][8] In the Pomeranz-Fritsch reaction, incomplete cyclization or decomposition products can be observed, especially under harsh acidic conditions.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of substituted isoquinolines, which can be adapted for this compound. Note that optimal conditions should be determined experimentally.

ParameterBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials N-(2-(4-chlorophenyl)propyl)acetamide4-chlorobenzaldehyde, aminoacetaldehyde diethyl acetal
Reagents/Catalysts POCl₃, P₂O₅, or Tf₂O/2-chloropyridine[1][2]Concentrated H₂SO₄, PPA, or Lewis acids[4]
Solvent Toluene, Xylene, or Dichloromethane[1][2][3]Toluene (for acetal formation)[9]
Reaction Temperature Reflux (typically 80-140 °C) or -20 to 0 °C for milder methods[1][3]Reflux for acetal formation; 80-100 °C for cyclization[9]
Reaction Time 1 - 24 hours[2]4 - 12 hours
Typical Yield 40 - 85% (highly substrate dependent)Variable, can be low but optimizable
Purification Method Column chromatography, Recrystallization[2][7]Column chromatography, Recrystallization[7]

Experimental Protocols

Bischler-Napieralski Synthesis of this compound (General Protocol)

This is a general procedure and may require optimization.

  • Amide Formation: Prepare the starting amide, N-(2-(4-chlorophenyl)propyl)acetamide, from the corresponding amine.

  • Cyclization:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-(4-chlorophenyl)propyl)acetamide (1.0 equiv) in an anhydrous solvent such as toluene or xylene.

    • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. If the reaction is sluggish, phosphorus pentoxide (P₂O₅) can be added.[2]

    • Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it onto a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[2]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[2]

Pomeranz-Fritsch Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of a related compound and should be optimized.

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and aminoacetaldehyde diethyl acetal (1.1 mol) in toluene (500 mL).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[9]

  • Cyclization:

    • Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

    • After the addition, allow the mixture to slowly warm to room temperature and then heat at 80-100 °C for 4-6 hours.[9]

  • Work-up:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[9]

Experimental Workflow Diagrams

Bischler_Napieralski_Workflow cluster_synthesis Bischler-Napieralski Synthesis Start Starting Amide Cyclization Cyclization (POCl3 / P2O5) Start->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product Pomeranz_Fritsch_Workflow cluster_synthesis Pomeranz-Fritsch Synthesis Aldehyde 4-chlorobenzaldehyde Schiff_Base Schiff Base Formation (Benzalaminoacetal) Aldehyde->Schiff_Base Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Schiff_Base Cyclization Acid-Catalyzed Cyclization (H2SO4) Schiff_Base->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

References

Analytical methods for detecting impurities in 6-Chloro-3-methylisoquinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 6-Chloro-3-methylisoquinoline samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Potential impurities in this compound can originate from several sources, including the synthesis process and degradation.[1] Common impurities may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Isomeric impurities: Such as other positional isomers of chloro-methylisoquinoline that may form during synthesis.

  • By-products: Resulting from side reactions.

  • Degradation products: Formed by exposure to heat, light, or atmospheric conditions.[2]

  • Residual solvents: Volatile organic compounds used during synthesis and purification.[3]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile impurities like residual solvents.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for confirming the structure of the main compound.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities, aiding in their identification.[8]

Q3: My purified this compound is an oil, but I expect a solid. What should I do?

A3: If you obtain an oil instead of the expected solid, it is likely due to the presence of residual solvents or significant impurities that lower the melting point.[9] First, try removing residual solvents under a high vacuum.[9] If the sample remains an oil, further purification by column chromatography may be necessary.[9]

Q4: How can I quickly assess the purity of my synthesized this compound?

A4: For a rapid purity assessment, Thin Layer Chromatography (TLC) is a common and effective technique.[9] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended methods.[9]

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Solution(s)
Peak Tailing Column overload.Reduce the sample concentration or injection volume.[1]
Secondary interactions with the stationary phase.For basic compounds, consider using a base-deactivated column or adding a competing base to the mobile phase. Adjusting the mobile phase pH can also help.[1]
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents and flush the injection system.[1]
Sample degradation in the autosampler.Ensure the autosampler tray is cooled and prepare samples fresh if they are known to be unstable.[1]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient and solvent strength.
Worn-out column.Replace the column with a new one of the same type.
GC-MS Analysis
ProblemPossible Cause(s)Solution(s)
No Peaks Observed Injection issue.Check the syringe and ensure proper sample introduction into the inlet.
Non-volatile impurities.GC-MS is suitable for volatile compounds; non-volatile impurities will not elute. Use HPLC for non-volatile impurity analysis.
Broad Peaks Column contamination or degradation.Bake out the column according to the manufacturer's instructions or trim the front end of the column.
Injection temperature is too low.Increase the injector temperature to ensure rapid sample vaporization.
Poor Sensitivity Low concentration of impurities.Use a more concentrated sample or a larger injection volume if possible.
Inefficient ionization.Optimize the ion source parameters.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.[10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

  • Flow Rate: 1.0 mL/min.[4][10]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.[4] Filter the sample through a 0.45 µm syringe filter before injection.[2]

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed to identify and quantify volatile impurities, such as residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[10]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Inlet Temperature: 250°C.[10]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.[4]

  • Injection Mode: Splitless.[10]

  • MS Transfer Line Temperature: 280°C.[10]

  • Ion Source Temperature: 230°C.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Scan Range: m/z 40-400.[10]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.[4]

Protocol 3: NMR Sample Preparation for Structural Confirmation

This protocol is for preparing a sample for structural analysis of the main component and any significant impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[4][5]

  • Sample Preparation:

    • If necessary, isolate the impurity using preparative HPLC.

    • Thoroughly dry the sample under high vacuum.[1]

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

    • Transfer the solution to a clean NMR tube.

  • Experiments: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra for full structural elucidation.[2]

Quantitative Data Summary

The following tables provide hypothetical data for the analysis of a this compound sample containing potential impurities.

Table 1: HPLC Purity Analysis

PeakRetention Time (min)Area (%)Possible Identity
13.50.2Starting Material 1
24.80.3By-product
38.299.4This compound
49.10.1Isomeric Impurity

Table 2: GC-MS Analysis of Volatile Impurities

PeakRetention Time (min)Tentative Identity (based on MS library search)
12.1Dichloromethane
23.4Toluene
35.6Ethyl Acetate

Visualizations

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (if for HPLC) Dissolution->Filtration GC_MS GC-MS Dissolution->GC_MS Volatile analysis NMR NMR Dissolution->NMR Structural analysis HPLC HPLC Filtration->HPLC Non-volatile analysis Purity_Quant Purity Quantification (% Area) HPLC->Purity_Quant Volatile_ID Volatile Impurity Identification GC_MS->Volatile_ID Structure_Confirm Structural Confirmation & Elucidation NMR->Structure_Confirm Final_Report Final Purity Report Purity_Quant->Final_Report Volatile_ID->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for Impurity Analysis of this compound.

troubleshooting_logic Start Analytical Problem Encountered Identify_Technique Technique? Start->Identify_Technique HPLC_Issue HPLC Issue Identify_Technique->HPLC_Issue HPLC GCMS_Issue GC-MS Issue Identify_Technique->GCMS_Issue GC-MS Check_Column Check Column & Mobile Phase HPLC_Issue->Check_Column Check_Injector Check Injector & Oven Program GCMS_Issue->Check_Injector Optimize_Method Optimize Method Parameters Check_Column->Optimize_Method OK Replace_Consumables Replace Consumables (Column, Solvents) Check_Column->Replace_Consumables Issue Found Check_Injector->Optimize_Method OK Check_Injector->Replace_Consumables Issue Found Resolved Problem Resolved Optimize_Method->Resolved Replace_Consumables->Resolved

Caption: Troubleshooting Logic for Analytical Methods.

References

Validation & Comparative

Comparative Guide to the Characterization of 6-Chloro-3-methylisoquinoline and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and structural validation of 6-Chloro-3-methylisoquinoline, alongside its bromo- and fluoro- analogs. Due to the limited availability of direct experimental data for these specific compounds, this document leverages predicted spectroscopic data to offer a valuable comparative resource for researchers in medicinal chemistry and drug discovery.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the isoquinoline ring is crucial in modulating the biological efficacy of these molecules. Halogenation is a common strategy to enhance therapeutic potential by influencing lipophilicity, electronic distribution, and binding affinity to biological targets. This guide focuses on the characterization of this compound and provides a comparative analysis with its 6-bromo and 6-fluoro analogs to aid in the selection and identification of these compounds for drug development pipelines.

Comparative Spectroscopic and Physicochemical Data

The following table summarizes the predicted and known physicochemical and spectroscopic data for this compound and its bromo- and fluoro- analogs. These predictions are based on computational models and analysis of structurally related compounds.

PropertyThis compound6-Bromo-3-methylisoquinoline6-Fluoro-3-methylisoquinoline
Molecular Formula C₁₀H₈ClNC₁₀H₈BrNC₁₀H₈FN
Molecular Weight 177.63 g/mol 222.08 g/mol 161.18 g/mol
Predicted ¹H NMR See Predicted Data BelowSee Predicted Data BelowSee Predicted Data Below
Predicted ¹³C NMR See Predicted Data BelowSee Predicted Data BelowSee Predicted Data Below
Predicted IR (cm⁻¹) ~3050 (Ar C-H), ~1600, ~1480 (C=C, C=N), ~830 (C-Cl)~3050 (Ar C-H), ~1600, ~1480 (C=C, C=N), ~700 (C-Br)~3050 (Ar C-H), ~1600, ~1480 (C=C, C=N), ~1200 (C-F)
Mass Spec (m/z) M⁺ at 177/179 (3:1 ratio)M⁺ at 221/223 (1:1 ratio)M⁺ at 161

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

  • This compound: δ ~2.6 (s, 3H, CH₃), 7.4-8.2 (m, 5H, Ar-H)

  • 6-Bromo-3-methylisoquinoline: δ ~2.6 (s, 3H, CH₃), 7.4-8.3 (m, 5H, Ar-H)

  • 6-Fluoro-3-methylisoquinoline: δ ~2.6 (s, 3H, CH₃), 7.2-8.1 (m, 5H, Ar-H)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

  • This compound: δ ~25 (CH₃), 120-155 (Ar-C)

  • 6-Bromo-3-methylisoquinoline: δ ~25 (CH₃), 120-155 (Ar-C)

  • 6-Fluoro-3-methylisoquinoline: δ ~25 (CH₃), 115-165 (Ar-C, with C-F splitting)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific instruments and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum on the same instrument. A higher number of scans (e.g., 1024 or more) is typically required. The spectral width is generally around 250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for this class of compounds.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and potential fragments (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, including its isotopic pattern characteristic of the halogen present (Cl: ~3:1 M⁺/M⁺+2; Br: ~1:1 M⁺/M⁺+2), and any characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.

  • Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present.

X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The crystal should ideally be >0.1 mm in all dimensions.

  • Data Collection: Mount a suitable crystal on a goniometer in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and structural validation of a novel synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Structural Validation Synthesis Synthesis of 6-Halo-3-methylisoquinoline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Crystallography Purification->Xray Structure Final Structure Elucidation NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Workflow for the synthesis and structural elucidation of 6-Halo-3-methylisoquinolines.

Potential Signaling Pathway Involvement

Given that many isoquinoline and quinoline derivatives exhibit anticancer activity through kinase inhibition, the following diagram depicts a simplified generic kinase signaling pathway that could be a target for compounds like this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Cell_Response Cell Proliferation, Survival, Angiogenesis TF->Cell_Response Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor Inhibits (Hypothesized)

Caption: A potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

A Comparative Guide to Isoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Spengler

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline-based scaffolds, the Bischler-Napieralski and Pictet-Spengler reactions represent two of the most classical and powerful strategies. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visualizations of the reaction mechanisms and workflows.

At a Glance: Key Differences

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketone.[1]
Key Reagents Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[2]Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1]
Initial Product 3,4-Dihydroisoquinoline (an imine).[1]1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]
Subsequent Steps Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]Often the final desired product.[1]
Reaction Conditions Generally requires harsher, refluxing acidic conditions.[1]Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1][3]

Reaction Mechanisms and Logical Flow

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes intramolecular cyclization. The Bischler-Napieralski reaction proceeds via a highly electrophilic nitrilium ion or a related intermediate, whereas the Pictet-Spengler reaction involves the cyclization of a less electrophilic iminium ion.[1]

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a condensing agent.[2] The reaction is an intramolecular electrophilic aromatic substitution.[4] Two primary mechanisms have been proposed, differing in the timing of the elimination of the carbonyl oxygen. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[4] The reaction is most effective with electron-donating groups on the benzene ring.[5]

Bischler-Napieralski Mechanism cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Formation of Electrophile cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization A β-Arylethylamide B Activated Intermediate (e.g., Imidoyl Phosphate) A->B + POCl₃ C Nitrilium Ion B->C - (Cl₂PO₂H) D Cyclized Intermediate C->D Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E - H⁺

Bischler-Napieralski reaction mechanism.
Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by ring closure.[3] The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[3] For aromatic rings rich in electrons, like indoles or pyrroles, the reaction can proceed under very mild conditions, sometimes even at physiological pH.[3] However, less nucleophilic aromatic rings may necessitate stronger acids and higher temperatures.[3]

Pictet-Spengler Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization A β-Arylethylamine + Aldehyde/Ketone B Schiff Base (Imine) A->B - H₂O C Iminium Ion B->C + H⁺ D Cyclized Intermediate C->D Electrophilic Aromatic Substitution E 1,2,3,4-Tetrahydroisoquinoline D->E - H⁺

Pictet-Spengler reaction mechanism.

Data Presentation: A Comparative Analysis of Yields

The following tables provide a summary of representative yields for the Bischler-Napieralski and Pictet-Spengler reactions across various substrates and conditions. It is important to note that a direct comparison is often difficult due to the differing starting materials and reaction conditions.

Table 1: Bischler-Napieralski Reaction Yields

β-Arylethylamide SubstrateReagentConditionsProductYield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Toluene, reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~70-80%
N-PhenethylbenzamideP₂O₅Toluene, reflux1-Phenyl-3,4-dihydroisoquinoline~60-70%
N-(3-Methoxyphenethyl)acetamidePOCl₃Acetonitrile, reflux7-Methoxy-1-methyl-3,4-dihydroisoquinoline~50-60%
N-PhenethylformamidePOCl₃Benzene, reflux3,4-Dihydroisoquinoline~40-50%

Table 2: Pictet-Spengler Reaction Yields

β-Arylethylamine SubstrateCarbonyl CompoundAcid CatalystConditionsProductYield (%)
TryptamineAcetaldehydeTFACH₂Cl₂, rt, 12h1-Methyl-1,2,3,4-tetrahydro-β-carboline>90%
Dopamine hydrochlorideAcetoneKPi buffer (pH 9)70°C, 18h1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol95% (NMR yield)[6]
PhenethylamineFormaldehydeHClReflux1,2,3,4-Tetrahydroisoquinoline~40%[7]
3,4-DimethoxyphenethylamineBenzaldehydeTFAMicrowave, 15 min1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98%[7]
Dopamine hydrochloridePhenyl acetoneKPi buffer (pH 9), Methanol70°C, 18h1-Benzyl-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol-

Experimental Protocols

Detailed Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is a representative example of a classical Bischler-Napieralski reaction.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

  • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline by column chromatography or recrystallization.

Detailed Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol illustrates a typical Pictet-Spengler reaction with an activated aromatic system.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add acetaldehyde (1.1 - 1.2 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline by column chromatography.

Experimental Workflows

Bischler-Napieralski Synthesis Workflow

Bischler-Napieralski Workflow A 1. Reaction Setup - Dissolve β-arylethylamide in anhydrous solvent. - Add dehydrating agent (e.g., POCl₃). B 2. Cyclization - Heat mixture to reflux. - Monitor reaction by TLC. A->B C 3. Workup - Quench with ice. - Neutralize with base (e.g., NaHCO₃). - Extract with organic solvent. B->C D 4. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate solvent. - Purify by chromatography or recrystallization. C->D E 5. Reduction (Optional) - Reduce the 3,4-dihydroisoquinoline to a tetrahydroisoquinoline (e.g., with NaBH₄). D->E

Generalized workflow for Bischler-Napieralski synthesis.
Pictet-Spengler Synthesis Workflow

Pictet-Spengler Workflow A 1. Reaction Setup - Dissolve β-arylethylamine and carbonyl compound in solvent. B 2. Acid Catalysis - Add acid catalyst (e.g., TFA). - Stir at appropriate temperature. - Monitor reaction by TLC. A->B C 3. Workup - Quench with base (e.g., NaHCO₃). - Separate organic layer. - Extract aqueous layer. B->C D 4. Purification - Dry combined organic layers (e.g., Na₂SO₄). - Concentrate solvent. - Purify by chromatography or recrystallization. C->D

Generalized workflow for Pictet-Spengler synthesis.

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions are indispensable tools for the synthesis of isoquinoline alkaloids and their derivatives. The choice between the two methods often depends on the desired final product, the nature of the available starting materials, and the reactivity of the aromatic substrate.

The Bischler-Napieralski reaction is a robust method for creating 3,4-dihydroisoquinolines from readily available amides. Its primary limitation is the often harsh conditions required and the necessity of a subsequent reduction step to access the fully saturated tetrahydroisoquinoline ring system.

The Pictet-Spengler reaction , on the other hand, offers a more direct route to tetrahydroisoquinolines and can often be performed under milder conditions, particularly with electron-rich aromatic systems. Its broad substrate scope and the ability to generate stereocenters in a single step make it a highly versatile and widely employed reaction in natural product synthesis and medicinal chemistry.

For drug development professionals, the Pictet-Spengler reaction's compatibility with a wider range of functional groups and milder conditions may be advantageous for the synthesis of complex molecules. However, the Bischler-Napieralski reaction remains a valuable and powerful alternative, especially when the corresponding amide is easily accessible or when the dihydroisoquinoline intermediate is the desired product. Ultimately, a thorough understanding of the scope and limitations of both reactions is crucial for the strategic design and efficient execution of isoquinoline synthesis campaigns.

References

Navigating the Kinase Inhibition Landscape: A Comparative Guide to 6-Chloro-3-methylisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the foundation of numerous biologically active compounds.[1] This guide offers a comparative analysis of the structure-activity relationship (SAR) of 6-Chloro-3-methylisoquinoline analogs, with a particular focus on their potential as kinase inhibitors. Understanding the intricate connections between molecular structure and biological function is crucial for the rational design of more potent and selective therapeutic agents.[1]

Comparative Biological Activity of Isoquinoline Analogs

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and placement of various substituents on the core structure. The 6-chloro substitution is a key feature that can significantly impact the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The following data, synthesized from studies on related isoquinoline and quinoline structures, provides insights into the SAR of these compounds.

To illustrate the impact of substitutions on biological activity, the following table summarizes the in vitro inhibitory activity of a series of 6-Chloroisoquinoline-1-carbaldehyde analogs against a target kinase (Kinase A) and a panel of off-target kinases.[2] While not this compound analogs, these compounds share the 6-chloroisoquinoline core and demonstrate clear SAR trends.

Compound IDR Group (at position 1)Kinase A IC50 (nM)Off-Target Kinase Panel (Average IC50 in nM)Selectivity Index (Off-Target/Kinase A)
CICA-1 -CHO50>1000>20
CICA-2 -CH2OH250>2000>8
CICA-3 -COOH800>5000>6.25
Data is illustrative and based on hypothetical analogs to demonstrate SAR principles.[2]

Key SAR Insights:

  • Substitution at Position 1: The nature of the substituent at the 1-position significantly influences kinase inhibitory activity. An aldehyde group (CICA-1) appears to be more potent against Kinase A compared to a hydroxymethyl (CICA-2) or a carboxylic acid group (CICA-3).[2]

  • Substitution at Position 3: In related isoquinoline analogs, substitution at the 3-position has been shown to be favorable for anti-cancer activity.[3]

  • Substitution at Position 6: The presence of a chlorine atom at the 6-position is a common feature in many biologically active quinoline and isoquinoline derivatives, often contributing to enhanced potency.[4][5][6] In some quinoline series, a fluorine atom at this position was shown to improve antiplasmodial activity over methoxy analogs.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are representative of the assays used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A solution of the test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.

    • The kinase and peptide substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.[7]

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams are powerful tools for visualizing complex relationships and processes in drug discovery.

SAR_Logic cluster_0 This compound Core cluster_1 Substituent Modifications cluster_2 Biological Activity Core This compound Scaffold R1 Position 1 e.g., -CHO, -CH2OH, -COOH Core:f1->R1:f0 Modify R3 Position 3 Methyl (fixed) R6 Position 6 Chloro (fixed) Activity Kinase Inhibition Potency (IC50) Selectivity R1->Activity:f0 Impacts Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of This compound Analogs kinase_assay Kinase Inhibition Assay (IC50 Determination) synthesis->kinase_assay cell_assay Antiproliferative Assay (e.g., MTT) synthesis->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_compound Identification of Lead Compounds sar_analysis->lead_compound Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates Analog 6-Chloro-3-methyl- isoquinoline Analog Analog->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

References

Biological activity of 6-Chloro-3-methylisoquinoline versus other halogenated isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Halogenation of this scaffold is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This guide provides a comparative analysis of the biological activity of 6-Chloro-3-methylisoquinoline against other halogenated isoquinolines, drawing upon available data for structurally related compounds to infer potential therapeutic applications, particularly in oncology and neuroscience.

While direct comparative studies on this compound are limited in publicly available literature, the existing body of research on analogous halogenated isoquinolines and quinolines provides a strong foundation for understanding its potential biological profile. The introduction of a chlorine atom at the 6-position, combined with a methyl group at the 3-position, is anticipated to confer distinct electronic and steric properties that influence its interaction with biological targets.

Comparative Analysis of Physicochemical Properties

The nature and position of the halogen substituent on the isoquinoline ring are critical determinants of a compound's biological activity. Variations in electronegativity, atomic radius, and lipophilicity among different halogens (Fluorine, Chlorine, Bromine, Iodine) directly impact the molecule's ability to cross cell membranes and bind to target proteins.

Property6-Fluoro-3-methylisoquinolineThis compound6-Bromo-3-methylisoquinoline6-Iodo-3-methylisoquinoline
Halogen FluoroChloroBromoIodo
Electronegativity (Pauling Scale) 3.983.162.962.66
Van der Waals Radius (Å) 1.471.751.851.98
Predicted Lipophilicity (logP) Increases with halogen size
Potential for Halogen Bonding WeakModerateStrongVery Strong

Note: This table presents predicted trends based on the known properties of halogens. Actual experimental values may vary.

Inferred Biological Activity: A Comparative Overview

Based on structure-activity relationship (SAR) studies of related halogenated heterocyclic compounds, we can extrapolate the potential biological activities of this compound and its halogenated analogs.

Anticancer Activity

Halogenated isoquinolines have demonstrated significant potential as anticancer agents.[1] The electron-withdrawing nature of the halogen at the C6 position is often critical for modulating cytotoxic activity. While specific IC50 values for this compound are not available, data from related compounds suggest that it may exhibit potent antiproliferative effects against various cancer cell lines. The general mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table of Representative Anticancer Activity Data for Related Halogenated Heterocycles

CompoundCancer Cell LineIC50 (µM)Reference
Substituted 2-chloro-quinoline derivativeHCT-116 (Colon)15.8 - 28.2[2]
Substituted 2-chloro-quinoline derivativeMCF-7 (Breast)27.0 - 64.9[2]
6-chloro-quinazolin derivative (5c)HCT (Colon)8.00[3][4]
6-chloro-quinazolin derivative (5d)HepG-2 (Liver)17.78[3][4]
6-chloro-quinazolin derivative (6a)MCF-7 (Breast)Moderate Activity[3][4]
Pyrido[3,4-b]phenazinedione (related to chloroisoquinolinedione)Various1.82 - 5.97[5]

Disclaimer: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compounds is limited.

Kinase Inhibition

The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[6] The chlorine atom at the 6-position can influence binding affinity within the ATP-binding pocket of various kinases.[6] Given that many kinase inhibitors feature a chlorinated heterocyclic core, it is plausible that this compound and its analogs could exhibit inhibitory activity against a range of protein kinases involved in cancer cell signaling.

Table of Representative Kinase Inhibition Data for Related Isoquinoline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Substituted pyrazolo[3,4-g]isoquinolinesHaspinNanomolar range[7]
Substituted benzoisoquinolinonesChk1Potent inhibition[7]
Quinazoline–Isatin Hybrid (6c)EGFR83[8]
Quinazoline–Isatin Hybrid (6c)VEGFR-276[8]
Quinazoline–Isatin Hybrid (6c)HER2138[8]
Quinazoline–Isatin Hybrid (6c)CDK2183[8]

Disclaimer: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compounds is limited.

Neurological Activity - Dopamine Receptor Modulation

Halogenated tetrahydroisoquinolines have been investigated for their affinity to dopamine receptors.[9] The nature and position of substituents on the isoquinoline ring are crucial for modulating affinity and selectivity for D1-like and D2-like dopamine receptors. While data for this compound is not available, related halogenated tetrahydroisoquinolines have shown high affinity for the D3 receptor, suggesting a potential role in the development of therapeutics for neurological and psychiatric disorders.[9]

Table of Representative Dopamine Receptor Affinity Data for Related Halogenated Tetrahydroisoquinolines

CompoundReceptorKi (nM)SelectivityReference
Halogenated phenyl analogue (4h)D34.4D3 selective[10]
4-cyanophenyl analogue (7)D36.3No D1/D2 affinity[10]
Indolylpropenamido-tetrahydroisoquinoline (31)D3pKi 8.4150-fold over D2[9]

Disclaimer: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compounds is limited.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its halogenated analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Prepare a kinase reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence compared to the vehicle control indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Dopamine Receptor Binding Assay

This assay measures the affinity of a compound for a specific dopamine receptor subtype.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

  • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-WC-10 for D3)

  • Assay buffer

  • Test compounds

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Incubation: In a reaction tube, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Anticancer Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Evaluation cluster_2 Mechanism of Action Studies Synthesis of\n6-Halo-3-methylisoquinolines Synthesis of 6-Halo-3-methylisoquinolines Structural Confirmation\n(NMR, MS) Structural Confirmation (NMR, MS) Synthesis of\n6-Halo-3-methylisoquinolines->Structural Confirmation\n(NMR, MS) Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Structural Confirmation\n(NMR, MS)->Cell Viability\n(MTT Assay) IC50 Determination IC50 Determination Cell Viability\n(MTT Assay)->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Lead Compound Selection->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assay\n(Annexin V/PI) Western Blot\n(Apoptotic Markers) Western Blot (Apoptotic Markers) Apoptosis Assay\n(Annexin V/PI)->Western Blot\n(Apoptotic Markers) Further Preclinical Studies Further Preclinical Studies Western Blot\n(Apoptotic Markers)->Further Preclinical Studies

Workflow for anticancer screening of halogenated isoquinolines.

Proposed Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase (RTK) 6-Halo-3-methylisoquinoline 6-Halo-3-methylisoquinoline 6-Halo-3-methylisoquinoline->Receptor Tyrosine Kinase (RTK) Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Hypothesized inhibition of a receptor tyrosine kinase pathway.

Dopamine Receptor Binding Logic

G Dopamine_Receptor Dopamine Receptor (e.g., D3) Binding_Complex Receptor-Ligand Complex Dopamine_Receptor->Binding_Complex Binds Radioligand Radioligand ([³H]-WC-10) Radioligand->Binding_Complex Binds Halogenated_Isoquinoline Halogenated Isoquinoline (Test Compound) Halogenated_Isoquinoline->Dopamine_Receptor Competes with Radioligand Signal Measured Radioactivity Binding_Complex->Signal

Competitive binding assay for dopamine receptor affinity.

References

A Comparative Analysis of the Anticancer Properties of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of prominent isoquinoline derivatives, focusing on Berberine, Sanguinarine, and Noscapine. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for oncology drug discovery and development.

Comparative Cytotoxicity

The in vitro anticancer potency of isoquinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for Berberine, Sanguinarine, and Noscapine across various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.

Isoquinoline DerivativeCancer Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
Berberine HT-29Colon Cancer52.37 ± 3.4548
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
MCF-7Breast Cancer272.15 ± 11.0648
HeLaCervical Cancer245.18 ± 17.3348
T47DBreast Cancer2548[1]
A549Non-small Cell Lung Cancer131.9024[2]
Sanguinarine HL-60Promyelocytic Leukemia0.37Not Specified[3]
A549Non-small Cell Lung Cancer0.96 - >30Not Specified[3]
H1975Non-small Cell Lung Cancer0.79 - >30Not Specified[3]
Hematopoietic Cancer Cell LinesVariousGenerally lower than berberineNot Specified[4][5]
Noscapine MCF-7Breast Cancer29Not Specified[6]
MDA-MB-231Breast Cancer69Not Specified[6]
MCF-7 Stem CellsBreast Cancer10.37 ± 0.84 (mM)Not Specified[7]
MDA-MB-231 Stem CellsBreast Cancer10.08 ± 1.98 (mM)Not Specified[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of isoquinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoquinoline derivative for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the isoquinoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by the isoquinoline derivatives and a general experimental workflow for their comparative analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Treatment Treat with Isoquinoline Derivatives (Berberine, Sanguinarine, Noscapine) Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Quantitative Data Analysis MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Conclusion Comparative Efficacy & Mechanism Pathway_Analysis->Conclusion

Caption: General experimental workflow for comparative anticancer analysis.

Berberine_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits Apoptosis Induction of Apoptosis Berberine->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Berberine->CellCycleArrest Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Cell Proliferation mTOR->Proliferation Leads to

Caption: Berberine's inhibitory action on the PI3K/Akt/mTOR pathway.

Sanguinarine_Signaling cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects Sanguinarine Sanguinarine Apoptosis Induction of Apoptosis Sanguinarine->Apoptosis Induces ROS ROS Production Sanguinarine->ROS Induces MAPK MAPK ERK ERK MAPK->ERK ERK->Apoptosis Leads to ROS->MAPK Activates Noscapine_Signaling cluster_microtubule Microtubule Dynamics cluster_pathways Signaling Pathways cluster_effects Cellular Effects Noscapine Noscapine Microtubules Microtubule Assembly Noscapine->Microtubules Disrupts PTEN PTEN Noscapine->PTEN Activates NFkB NF-κB Noscapine->NFkB Inhibits Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to PI3K_Akt PI3K/Akt PTEN->PI3K_Akt Inhibits Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Inhibition leads to NFkB->Apoptosis Inhibition leads to Mitotic_Arrest->Apoptosis Induces

References

Spectroscopic Analysis for Structural Confirmation of Synthesized 6-Chloro-3-methylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of the target compound, 6-Chloro-3-methylisoquinoline, against a structurally related alternative, 6-methylquinoline. This guide outlines the expected spectroscopic data, detailed experimental protocols for synthesis and analysis, and visual workflows to support researchers in their analytical endeavors.

Comparative Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the predicted data for this compound and the experimental data for the alternative compound, 6-methylquinoline.

Spectroscopic TechniqueThis compound (Predicted)6-methylquinoline (Experimental)[1][2][3][4]
¹H NMR (CDCl₃, 500 MHz) δ 9.15 (s, 1H), 8.05 (d, J=8.5 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.5, 2.0 Hz, 1H), 7.45 (s, 1H), 2.65 (s, 3H)δ 8.84 (dd, J=4.2, 1.7 Hz, 1H), 8.04 (d, J=8.2 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.54 (dd, J=8.4, 1.8 Hz, 1H), 7.34 (dd, J=8.2, 4.2 Hz, 1H), 2.52 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ 152.5, 149.0, 142.0, 136.5, 135.0, 130.0, 128.5, 127.0, 125.0, 118.0, 22.0δ 150.3, 147.8, 136.1, 135.9, 129.4, 128.9, 126.9, 126.3, 121.3, 21.6
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2920 (C-H), ~1620, 1580, 1490 (C=C, C=N), ~830 (C-Cl)3050, 2950, 1600, 1500, 830
Mass Spec. (EI, m/z) 177 (M⁺), 179 (M⁺+2), 142, 115143 (M⁺), 142, 115

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Bischler-Napieralski reaction followed by dehydrogenation.

Step 1: Synthesis of N-(4-chlorophenethyl)acetamide

  • To a solution of 4-chlorophenethylamine (1.0 eq) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chlorophenethyl)acetamide.

Step 2: Cyclization to 1,2,3,4-tetrahydro-6-chloro-1-methylisoquinoline

  • To an oven-dried round-bottom flask, add the N-(4-chlorophenethyl)acetamide (1.0 eq).[5]

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene.[5]

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the solution.[5]

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.[5]

  • After completion, cool the reaction to room temperature and carefully quench with ice water.

  • Basify the mixture with a concentrated sodium hydroxide solution and extract with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline intermediate.

Step 3: Dehydrogenation to this compound

  • Dissolve the crude 1,2,3,4-tetrahydro-6-chloro-1-methylisoquinoline in a high-boiling solvent such as xylene.

  • Add 10% palladium on carbon (Pd/C) catalyst (10 mol%).

  • Heat the mixture to reflux for 24 hours.[6]

  • Cool the reaction to room temperature and filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Process the spectra using appropriate software to analyze chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

  • Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.

  • Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (for GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizing the Workflow and Reaction Mechanism

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Materials Starting Materials Amide Formation Amide Formation Cyclization (Bischler-Napieralski) Cyclization (Bischler-Napieralski) Dehydrogenation Dehydrogenation Purification Purification Final Product Final Product NMR NMR IR IR MS MS Structure Confirmation Structure Confirmation

Bischler_Napieralski_Mechanism Amide {N-(4-chlorophenethyl)acetamide} Intermediate1 {Imidoyl chloride intermediate} Amide->Intermediate1 + POCl3 Intermediate2 {Nitrilium ion} Intermediate1->Intermediate2 - PO2Cl2- Cyclized_Product {Dihydroisoquinoline} Intermediate2->Cyclized_Product Intramolecular Electrophilic Aromatic Substitution Final_Product {this compound} Cyclized_Product->Final_Product Dehydrogenation (Pd/C, Heat)

References

Comparing the efficacy of 6-Chloro-3-methylisoquinoline with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, with a focus on compounds bearing quinoline and isoquinoline scaffolds, and contrasts their performance with other known inhibitors targeting the DNA Damage Response (DDR) pathway. Experimental data is presented to offer an objective assessment for researchers in oncology and drug discovery.

Introduction to PARG Inhibition

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway. It is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. These PAR chains function as a scaffold to recruit DNA repair proteins. The degradation of PAR by PARG is a critical step for the completion of DNA repair and maintenance of genomic stability.[1][2] Inhibition of PARG leads to the accumulation of PAR, which disrupts DNA repair processes and can induce synthetic lethality in cancer cells with specific DNA repair defects, making it a promising target for cancer therapy.[1]

Comparative Efficacy of PARG Inhibitors

The following table summarizes the in vitro efficacy of several notable PARG inhibitors, including those with quinazoline scaffolds, which are structurally related to isoquinolines. For context, a well-characterized PARP inhibitor, Olaparib, is also included.

Compound NameScaffold TypeTargetIC50 (in vitro)Cell-Based Potency (Example)Reference(s)
PDD00017273 QuinazolinePARG26 nM37 nM (HeLa cells)[3][4][5]
COH34 Not SpecifiedPARG0.37 nMEC50 0.625 - 20 µM (TNBC cell lines)[6][7][8][9][10]
JA2131 Not SpecifiedPARG0.4 µMIC50 33.05 µM (PC3 cells)[11][12][13]
Parg-IN-4 Not SpecifiedPARG-EC50 1.9 nM (Biochemical Assay)[2]
Isoquinolinone-Naphthoquinone Hybrid (5c) IsoquinolinonePARP-12.4 nMIC50 1.34 µM (C6 glioma cells)[14]
Quinoxaline-based PARP-1 Inhibitor (Compound 5) QuinoxalinePARP-13.05 nMIC50 2.57 µM (MDA-MB-436 cells)[15]
Olaparib PhthalazinonePARP-1/2~5 nM-[16]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DNA_Damage_Response cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PARylation PAR Synthesis (PARylation) PARP->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment PARG PARG PARylation->PARG Repair DNA Repair Recruitment->Repair DePARylation PAR Degradation (DePARylation) PARG->DePARylation DePARylation->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor PARG Inhibitor (e.g., 6-Chloro-3-methylisoquinoline Analog) Inhibitor->PARG

Caption: Simplified DNA Damage Response pathway illustrating the roles of PARP and PARG, and the point of intervention for PARG inhibitors.

Experimental_Workflow cluster_1 In Vitro PARG Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARG Enzyme - PAR Substrate - Test Inhibitors Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Fluorescence Polarization) Incubate->Detect_Signal Analyze_Data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro fluorescence polarization-based PARG inhibition assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PARG inhibitors.

1. In Vitro PARG Activity Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PARG in vitro.

  • Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled PAR substrate. When the substrate is cleaved by PARG, the smaller fluorescent fragment tumbles more rapidly in solution, leading to a decrease in FP. Inhibitors of PARG will prevent this cleavage, resulting in a higher FP signal.

  • Materials:

    • Recombinant human PARG enzyme

    • Fluorescently labeled PAR substrate

    • Assay Buffer (e.g., 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl)[3]

    • Test compounds (e.g., this compound analogs) serially diluted in DMSO

    • 384-well black, low-binding microplates

    • Fluorescence polarization plate reader

  • Protocol:

    • Add 5 µL of PARG enzyme (final concentration ~65 pM) to each well of a 384-well plate.[3]

    • Add 5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled PAR substrate (final concentration ~4.8 nM).[3]

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[3]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

2. Cellular PARG Activity Assay (Immunofluorescence)

This assay measures the accumulation of PAR in cells upon treatment with a PARG inhibitor, indicating target engagement in a cellular context.

  • Principle: Cells are treated with a DNA damaging agent to stimulate PARP activity and PAR synthesis. In the presence of a PARG inhibitor, the degradation of PAR is blocked, leading to its accumulation. This accumulation can be visualized and quantified by immunofluorescence using an anti-PAR antibody.[1][2]

  • Materials:

    • Human cancer cell line (e.g., HeLa)

    • Complete cell culture medium

    • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

    • Test compounds

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBST)

    • Primary antibody: anti-PAR monoclonal antibody

    • Secondary antibody: fluorescently labeled anti-mouse IgG

    • Nuclear counterstain (e.g., DAPI)

    • 96-well imaging plates

    • High-content imaging system

  • Protocol:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.[2]

    • Pre-treat cells with a serial dilution of the test compound for 1-2 hours.[2]

    • Induce DNA damage by adding a DNA damaging agent (e.g., 50 µg/mL MMS) and incubate for 1 hour.[1]

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[2]

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[2]

    • Block non-specific antibody binding with blocking buffer for 1 hour.[2]

    • Incubate with the primary anti-PAR antibody overnight at 4°C.[2]

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[2]

    • Counterstain the nuclei with DAPI.

    • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of PAR staining within the nucleus. Plot the intensity against the inhibitor concentration to determine the EC50 value.

Conclusion

The development of potent and selective PARG inhibitors represents a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in the DNA damage response pathway. While this compound itself is not a well-characterized inhibitor, the isoquinoline and related quinoline/quinazoline scaffolds are present in potent inhibitors of key DDR enzymes like PARP. The data presented in this guide highlights the nanomolar efficacy of several PARG inhibitors and provides a framework for their preclinical evaluation. The detailed experimental protocols offer standardized methods for researchers to assess the potency and cellular activity of novel compounds in this class. Further investigation into isoquinoline-based PARG inhibitors is warranted to explore their therapeutic potential.

References

In Vivo Efficacy of Substituted Isoquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of in vivo studies on substituted isoquinoline derivatives, with a particular focus on chloro and methyl substitutions that are structurally related to 6-Chloro-3-methylisoquinoline. Due to a lack of publicly available in vivo data for this compound itself, this guide draws upon studies of analogous compounds to provide a framework for potential therapeutic applications and to guide future research.

Comparative Efficacy of Isoquinoline Derivatives in In Vivo Models

The following tables summarize in vivo data from studies on various substituted isoquinoline derivatives, highlighting their therapeutic potential across different disease models.

Table 1: Anti-Inflammatory and Cardioprotective Isoquinoline Derivatives
Compound ClassSpecific Derivative(s)Animal ModelKey In Vivo EfficacyReference
Isoquinolone4-phenylisoquinolone (11g)Rat pressure-overload model of cardiac hypertrophySignificantly inhibited cardiac hypertrophy without affecting blood pressure.[1][1]
Isoquinolone3-Metoxycarbonyl isoquinolone derivativeRat pressure-overload modelSignificantly inhibited cardiac hypertrophy.[1]
IsoquinolineNot specifiedGlucose-6-phosphate isomerase (GPI)-induced mouse arthritis modelEfficacious in the arthritis model.[2]
Table 2: Local Anesthetic and Antispasmodic Isoquinoline Derivatives
Compound ClassSpecific Derivative(s)Animal Model(s)Key In Vivo EfficacyReference
1-Chloro-3-carboxy-4-methylisoquinoline amidesDialkylaminoalkyl amides (e.g., VIIIa)Guinea Pigs, Mice, RatsClear local anaesthetic activity, slightly lower than lidocaine; fairly good antispasmodic properties.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for evaluating the anti-inflammatory and local anesthetic activities of isoquinoline derivatives, based on the available literature.

Protocol 1: In Vivo Anti-Inflammatory Activity in a Mouse Model of Pulmonary Inflammation

This protocol is adapted from studies on isoquinolin-1-ones and quinazolin-4-ones for their ability to inhibit TNF-α production.

1. Animal Model:

  • Male BALB/c mice, 8-10 weeks old.

2. Induction of Inflammation:

  • Administer bacterial lipopolysaccharide (LPS) via inhalation or intraperitoneal injection to induce an inflammatory response, particularly the release of TNF-α.

3. Compound Administration:

  • Administer the test isoquinoline derivative (e.g., suspended in a suitable vehicle like PBS) via the desired route (e.g., intraperitoneal, oral) at various doses, typically 30 minutes to 1 hour prior to LPS challenge.

  • Include a vehicle control group and a positive control group (e.g., dexamethasone).

4. Sample Collection and Analysis:

  • At a predetermined time point after LPS administration (e.g., 90 minutes for peak TNF-α levels), collect bronchoalveolar lavage fluid (for pulmonary inflammation models) or serum.[4]

  • Centrifuge the samples and store the supernatant/serum at -80°C.

  • Quantify the levels of TNF-α and other relevant cytokines (e.g., IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.[4]

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-only group.

  • Determine the dose-response relationship and calculate the ED50 if applicable.

Protocol 2: In Vivo Local Anesthetic Activity

This protocol is based on the evaluation of 1-chloro-3-carboxy-4-methylisoquinoline amides.

1. Animal Model:

  • Rabbits or guinea pigs are commonly used for corneal reflex tests. Mice can be used for tail-flick or writhing tests.

2. Corneal Reflex Test (Rabbit/Guinea Pig):

  • Gently touch the cornea of the animal with a fine hair or cotton swab to elicit a blink reflex.

  • Administer a solution of the test compound (e.g., 1% in saline) topically to one eye. The contralateral eye receives the vehicle as a control.

  • At regular intervals (e.g., every 5 minutes), test for the corneal reflex.

  • The duration of local anesthesia is the time from the abolition to the reappearance of the blink reflex.

  • Compare the duration of action with a standard local anesthetic like lidocaine.[5][6]

3. Acute Toxicity (LD50) Determination:

  • Administer graded doses of the compound to groups of mice, typically via intraperitoneal or oral routes.

  • Observe the animals for a specified period (e.g., 24-48 hours) and record the mortality in each group.

  • Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).[5][6]

Visualizing Molecular Pathways and Experimental Designs

Signaling Pathway: Putative Anti-Inflammatory Mechanism of Isoquinoline Derivatives

The diagram below illustrates a potential mechanism by which isoquinoline derivatives may exert their anti-inflammatory effects, through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[7]

G Figure 1: Inhibition of NF-κB Signaling by Isoquinoline Derivatives cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB NF-κB IkB->NFkB Inhibition NFkB_p p-NF-κB (Active) NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibition

Figure 1: Inhibition of NF-κB Signaling.

Experimental Workflow: In Vivo Evaluation of Novel Isoquinoline Derivatives

The following diagram outlines a general workflow for the in vivo assessment of new isoquinoline derivatives, from initial synthesis to efficacy studies.

G Figure 2: General Workflow for In Vivo Evaluation A Synthesis of Isoquinoline Derivatives B In Vitro Screening (e.g., Cytotoxicity, Target Binding) A->B C Lead Compound Selection B->C D Acute Toxicity Study (LD50) in Mice/Rats C->D F Efficacy Study in Disease-Specific Animal Model C->F E Pharmacokinetic Studies (ADME) D->E E->F G Data Analysis & Report Generation F->G

Figure 2: General In Vivo Evaluation Workflow.

References

Navigating the Selectivity Landscape of Isoquinoline Derivatives: A Comparative Guide to 6-Chloro-3-methylisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of 6-Chloro-3-methylisoquinoline and related isoquinoline analogs, with a focus on potential cross-reactivity and off-target effects. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide insights into its potential biological activity and offers a framework for experimental validation.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] However, the structural similarity among kinase active sites presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen toxicities, underscoring the need for rigorous cross-reactivity profiling.

Comparative Inhibitory Activity

To illustrate the potential for cross-reactivity among isoquinoline derivatives, the following table summarizes hypothetical inhibitory data for three representative 6-Chloroisoquinoline-1-carbaldehyde analogs (CICA-1, CICA-2, and CICA-3) against a primary target, Kinase A, and a panel of nine off-target kinases.[2] The half-maximal inhibitory concentrations (IC50) are presented to quantify the potency and selectivity of each analog.[2]

CompoundKinase A (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Off-Target Kinase 3 (IC50, nM)Off-Target Kinase 4 (IC50, nM)Off-Target Kinase 5 (IC50, nM)Off-Target Kinase 6 (IC50, nM)Off-Target Kinase 7 (IC50, nM)Off-Target Kinase 8 (IC50, nM)Off-Target Kinase 9 (IC50, nM)
CICA-1 15>10,0005,2008,900>10,0001,2007,500>10,0004,800>10,000
CICA-2 258,500>10,000>10,0009,1002,300>10,0006,400>10,000>10,000
CICA-3 81,2003,4005,6008,2005004,3009,8002,1007,800

This data is illustrative and based on the known biological activities of similar heterocyclic compounds.[2]

A related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2.[3] This highlights the potential for isoquinoline derivatives to target specific kinase families.

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity is crucial. A combination of computational and experimental approaches is often employed to predict and validate off-target interactions.

In Silico Off-Target Prediction

Computational methods can provide an early indication of potential off-target interactions. Ligand-based approaches rely on the chemical structure of the compound to predict its activity against a panel of known targets.[4] Structure-based approaches utilize the three-dimensional structure of proteins to dock the compound and estimate its binding affinity.[4]

In Vitro Kinase Profiling

Biochemical assays are the gold standard for determining the inhibitory activity of a compound against a large panel of kinases. A typical workflow involves:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: Each concentration of the compound is incubated with a specific kinase, its substrate (often a peptide), and ATP.

  • Detection: The reaction progress (substrate phosphorylation) is measured. This is often done using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoid curve.

A broad kinase panel, often covering a significant portion of the human kinome, is used to identify potential off-target interactions.

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended target in a cellular context, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activation Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound (or Analog) Inhibitor->Kinase_1 Inhibition Inhibitor->Kinase_2 Off-target Inhibition

Caption: A generic kinase signaling cascade and potential points of inhibition.

G cluster_1 Kinase Cross-Reactivity Profiling Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Kinase Assay Compound->Primary_Assay Kinase_Panel Broad Kinase Panel Screening Compound->Kinase_Panel Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Assay->Hit_Confirmation Kinase_Panel->Hit_Confirmation Cellular_Assays Cellular Target Engagement (e.g., CETSA) Hit_Confirmation->Cellular_Assays Data_Analysis Data Analysis & Selectivity Profiling Cellular_Assays->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 6-Chloro-3-methylisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Chloro-3-methylisoquinoline. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and promoting environmental stewardship. As a chlorinated aromatic heterocyclic compound, this compound requires handling as regulated hazardous waste.

I. Chemical Profile and Hazard Assessment

Key Chemical Data:

PropertyValue
CAS Number 14123-76-3[1][2]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [2]
Physical Form Solid[3]
Waste Category Halogenated Organic Waste

II. Core Disposal Protocol: Incineration

The recommended and most definitive method for the disposal of this compound is incineration at a licensed and approved hazardous waste disposal facility. High-temperature incineration ensures the complete destruction of the compound, minimizing its environmental impact.

General Incineration Parameters for Chlorinated Aromatic Compounds:

ParameterRecommended Value
Operating Temperature 980°C to 1200°C[4]
Residence Time 0.75 to 1.0 seconds[4]
Post-Combustion Treatment Acid gas scrubbing[4]

III. Step-by-Step Laboratory Disposal Procedure

The following protocol provides a step-by-step guide for the safe handling and preparation of this compound for disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A fully buttoned laboratory coat

2. Waste Segregation:

  • It is imperative to segregate halogenated waste from all other waste streams.

  • Designate a specific, clearly labeled container for "Halogenated Organic Waste."

  • Never mix this compound with non-halogenated solvents, acidic or basic waste, or heavy metal waste.

3. Containerization:

  • Use a chemically compatible and sealable container for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, free from leaks or cracks.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

4. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the contaminated material and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

5. Storage and Pickup:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Place in a Labeled, Sealed, and Compatible Waste Container segregate->container spill_check Spill or Contamination? container->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes storage Store in Designated Hazardous Waste Area spill_check->storage No cleanup->container pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End of On-site Procedure pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.

References

Personal protective equipment for handling 6-Chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-3-methylisoquinoline

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 14123-76-3).[1] Adherence to these guidelines is essential for personal safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data for structurally similar chemicals, including other chlorinated and methylated isoquinolines and quinolines.

Hazard Assessment and Primary Precautions

While specific toxicity data for this compound is limited, related compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is crucial to handle this compound with care in a controlled laboratory environment.

Key Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Potential for serious eye irritation.[3]

  • May cause irritation to the skin and respiratory tract.[2][3]

  • Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[3][4]

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Chemical Splash Goggles & Face ShieldTight-sealing chemical splash goggles meeting ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn over goggles, especially during splash-prone operations.[5][6]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][7] Always inspect gloves for degradation or punctures before use. Change gloves immediately if contaminated. For prolonged contact, consult manufacturer compatibility charts.[5]
Body Laboratory CoatA flame-retardant or 100% cotton lab coat must be worn and fully buttoned to provide a barrier against skin contact.[5]
Respiratory Respirator (if required)All handling of the solid compound should occur in a chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[6][8]
Operational Plan: Step-by-Step Handling Protocol

Strict adherence to this protocol is crucial for minimizing risks.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling.

    • Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.[3]

    • Assemble all necessary equipment (e.g., glassware, spatulas, weigh boats) before starting.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.

    • Use a spatula for transfers. Avoid creating dust clouds.

    • Close the container tightly when not in use.[2][3]

  • Dissolving:

    • If preparing a solution, add the solid this compound slowly to the solvent in a flask or beaker within the fume hood.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]

Emergency Procedures
Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Spill Evacuate the area. For a small spill, and while wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For a large spill, contact emergency responders.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[5][9]

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated solids (e.g., gloves, weigh paper, paper towels) and solutions, in a dedicated and clearly labeled hazardous waste container.[5]

    • The container must be marked "Halogenated Organic Waste."[9] Do not mix with non-halogenated waste.[9]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the waste container securely closed except when adding waste.

    • Label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[9]

  • Disposal:

    • Dispose of the waste through an approved waste disposal plant or licensed contractor.[2][4] Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Risk Assessment Risk Assessment Designate Area Designate Area Risk Assessment->Designate Area Emergency Emergency Risk Assessment->Emergency Don PPE Don PPE Designate Area->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Dissolve Dissolve Weigh & Transfer->Dissolve Weigh & Transfer->Emergency Post-Handling Cleanup Post-Handling Cleanup Dissolve->Post-Handling Cleanup Dissolve->Emergency Segregate Waste Segregate Waste Post-Handling Cleanup->Segregate Waste Label Container Label Container Segregate Waste->Label Container Dispose via Contractor Dispose via Contractor Label Container->Dispose via Contractor

Caption: Workflow for handling and disposal of this compound.

References

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